Osbond acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-WMPRHZDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912352 | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25182-74-5, 25448-00-4 | |
| Record name | Osbond acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osbond acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osbond acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSBOND ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of Osbond Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, systematically known as all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6), is an omega-6 polyunsaturated fatty acid (PUFA) that plays a role in various physiological processes. As a very-long-chain fatty acid (VLCFA), its synthesis involves a series of enzymatic elongation and desaturation steps from the essential fatty acid linoleic acid. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, including the key enzymes, their subcellular locations, and relevant experimental methodologies for its study.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the dietary essential fatty acid, linoleic acid (18:2n-6). The pathway can be broadly divided into two main stages: the conversion of linoleic acid to arachidonic acid, and the subsequent conversion of arachidonic acid to this compound.
From Linoleic Acid to Arachidonic Acid
The initial steps of the pathway occur in the endoplasmic reticulum and involve the sequential action of desaturase and elongase enzymes to convert linoleic acid into the key intermediate, arachidonic acid (20:4n-6).
-
Δ6-Desaturation: Linoleic acid is first desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (18:3n-6).
-
Elongation: γ-Linolenic acid is then elongated by elongase 5 (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6).
-
Δ5-Desaturation: Finally, dihomo-γ-linolenic acid is desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (20:4n-6), the direct precursor for this compound synthesis.
From Arachidonic Acid to this compound
Two primary pathways have been proposed for the conversion of arachidonic acid to this compound.
Pathway 1: The Δ4-Desaturase Pathway
This pathway involves a two-step sequence of elongation and desaturation:
-
Elongation: Arachidonic acid is elongated by an elongase, likely ELOVL5 or ELOVL2 , to form adrenic acid (22:4n-6).
-
Δ4-Desaturation: Adrenic acid is then desaturated at the fourth carbon from the carboxyl group by a Δ4-desaturase to produce this compound (22:5n-6)[1].
Pathway 2: The Peroxisomal β-Oxidation Pathway
A more complex, alternative pathway involves a series of elongation and desaturation steps followed by peroxisomal chain shortening:
-
First Elongation: Arachidonic acid is elongated by ELOVL5 or ELOVL2 to adrenic acid (22:4n-6).
-
Second Elongation: Adrenic acid is further elongated, primarily by ELOVL2 , to form tetracosatetraenoic acid (24:4n-6).
-
Δ6-Desaturation: This 24-carbon fatty acid is then desaturated by Δ6-desaturase (FADS2) to yield tetracosapentaenoic acid (24:5n-6).
-
Peroxisomal β-Oxidation: Finally, tetracosapentaenoic acid undergoes one cycle of peroxisomal β-oxidation, which removes two carbons from the carboxyl end to produce this compound (22:5n-6).
While both pathways have been proposed, the peroxisomal β-oxidation pathway is supported by evidence for the synthesis of other very-long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA).
Key Enzymes in this compound Biosynthesis
The synthesis of this compound is orchestrated by a specific set of enzymes, primarily located in the endoplasmic reticulum and peroxisomes. The activities of these enzymes are critical in determining the rate and efficiency of this compound production.
| Enzyme | Gene | Substrate(s) | Product(s) | Subcellular Location |
| Δ6-Desaturase | FADS2 | Linoleic acid (18:2n-6), Tetracosatetraenoic acid (24:4n-6) | γ-Linolenic acid (18:3n-6), Tetracosapentaenoic acid (24:5n-6) | Endoplasmic Reticulum |
| Elongase 5 | ELOVL5 | γ-Linolenic acid (18:3n-6), Arachidonic acid (20:4n-6) | Dihomo-γ-linolenic acid (20:3n-6), Adrenic acid (22:4n-6) | Endoplasmic Reticulum |
| Δ5-Desaturase | FADS1 | Dihomo-γ-linolenic acid (20:3n-6) | Arachidonic acid (20:4n-6) | Endoplasmic Reticulum |
| Elongase 2 | ELOVL2 | Adrenic acid (22:4n-6) | Tetracosatetraenoic acid (24:4n-6) | Endoplasmic Reticulum |
| Peroxisomal Acyl-CoA Oxidase 1 | ACOX1 | Tetracosapentaenoyl-CoA (24:5n-6) | 2-trans,4-cis-Tetracosadienoyl-CoA | Peroxisome |
| Peroxisomal Bifunctional Enzyme | HSD17B4 | 2-trans,4-cis-Tetracosadienoyl-CoA | 3-keto-docosapentaenoyl-CoA | Peroxisome |
| Peroxisomal Thiolase | ACAA1 | 3-keto-docosapentaenoyl-CoA | Osbondoyl-CoA (22:5n-6) + Acetyl-CoA | Peroxisome |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Enzyme Activity Assays for Fatty Acid Elongases and Desaturases
This protocol is designed to measure the activity of elongase and desaturase enzymes using radiolabeled substrates.
a. Preparation of Microsomes:
-
Homogenize liver or cultured cells expressing the enzyme of interest in a buffer containing 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Elongase Activity Assay:
-
Prepare a reaction mixture containing:
-
100 µM radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]arachidonyl-CoA)
-
200 µM malonyl-CoA
-
1 mM NADPH
-
100 mM potassium phosphate (B84403) buffer (pH 7.2)
-
50-100 µg of microsomal protein
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M KOH in 90% methanol (B129727) and saponify the lipids by heating at 80°C for 60 minutes.
-
Acidify the mixture with 6 M HCl and extract the fatty acids with hexane (B92381).
-
Analyze the extracted fatty acids by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector or by thin-layer chromatography (TLC) followed by autoradiography to separate and quantify the elongated product.
c. Desaturase Activity Assay:
-
Prepare a reaction mixture containing:
-
50 µM radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]adrenoyl-CoA)
-
1 mM NADH
-
100 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM MgCl₂
-
50-100 µg of microsomal protein
-
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction and process the fatty acids as described for the elongase assay.
-
Analyze the products by argentation TLC or HPLC to separate the desaturated fatty acid from the substrate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Profiles
This protocol outlines the analysis of total cellular fatty acids, including this compound.
a. Lipid Extraction:
-
Harvest cultured cells or tissue samples.
-
Extract total lipids using the Folch method (chloroform:methanol, 2:1, v/v).
-
Add an internal standard (e.g., heptadecanoic acid, C17:0) to the sample prior to extraction for quantification.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
b. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipid extract in 1 ml of 0.5 M KOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.
-
Cool the sample and add 1 ml of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 100°C for 5 minutes to methylate the fatty acids.
-
Cool the sample and add 1 ml of hexane and 1 ml of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.
c. GC-MS Analysis:
-
Inject an aliquot of the hexane layer into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a highly polar cyanopropyl-substituted column).
-
Use a temperature program that allows for the separation of C18 to C24 fatty acids.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
Stable Isotope Tracing of this compound Biosynthesis
This method allows for the direct tracking of precursor fatty acids through the biosynthetic pathway.
-
Culture cells in a medium supplemented with a stable isotope-labeled precursor, such as [¹³C₁₈]-linoleic acid or [¹³C₂₀]-arachidonic acid.
-
Harvest the cells at various time points.
-
Extract total lipids and prepare FAMEs as described above.
-
Analyze the FAMEs by GC-MS.
-
Monitor the incorporation of the ¹³C label into the downstream products (e.g., arachidonic acid, adrenic acid, this compound) by analyzing the mass spectra for the characteristic isotopic enrichment. This provides direct evidence for the conversion of the precursor to the product.
Visualizing the Biosynthetic Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound biosynthesis.
Caption: Biosynthetic pathway of this compound from linoleic acid.
Caption: General workflow for GC-MS analysis of fatty acids.
Conclusion
The biosynthesis of this compound is a complex process involving multiple enzymatic steps in different subcellular compartments. Understanding this pathway is crucial for researchers in lipidomics, nutrition, and drug development, as alterations in the levels of very-long-chain polyunsaturated fatty acids have been implicated in various physiological and pathological conditions. The experimental protocols and analytical methods described in this guide provide a robust framework for investigating the intricate details of this compound metabolism and its regulation.
References
An In-depth Technical Guide on the Formation of Osbond Acid from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osbond acid, an omega-6 polyunsaturated fatty acid, is a downstream metabolite of arachidonic acid with emerging biological significance. Understanding its formation is crucial for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the core enzymatic pathway responsible for the conversion of arachidonic acid to this compound. It details the key enzymes, reaction steps, and regulatory signaling pathways. Furthermore, this document includes structured tables of relevant quantitative data and detailed experimental protocols for the analysis of this metabolic conversion, designed to be a valuable resource for researchers in the fields of lipid biochemistry, cell biology, and drug development.
Introduction
Arachidonic acid (AA), an essential omega-6 fatty acid, is a precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids, which are pivotal in inflammatory processes and cellular signaling. Beyond the well-characterized cyclooxygenase (COX) and lipoxygenase (LOX) pathways, arachidonic acid can be metabolized through elongation and desaturation to form longer-chain polyunsaturated fatty acids (PUFAs). One such derivative is this compound (all-cis-4,7,10,13,16-docosapentaenoic acid), a 22-carbon PUFA. The biosynthesis of this compound from arachidonic acid is a two-step enzymatic process that extends the carbon chain and introduces an additional double bond. This guide will provide a detailed examination of this pathway, the enzymes involved, its regulation, and the experimental methodologies used for its investigation.
The Enzymatic Pathway of this compound Formation
The conversion of arachidonic acid to this compound is a sequential process involving two key enzymatic reactions: elongation and desaturation. This pathway primarily occurs in the endoplasmic reticulum.
Step 1: Elongation of Arachidonic Acid to Adrenic Acid
The initial step in the formation of this compound is the two-carbon elongation of arachidonic acid (20:4, n-6) to form adrenic acid (22:4, n-6). This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL5 and ELOVL2 have been identified as the primary enzymes responsible for the elongation of C18 and C20 PUFAs. The elongation cycle involves four successive reactions: condensation, reduction, dehydration, and a second reduction, with the condensing enzyme being the rate-limiting step and determining substrate specificity.
Step 2: Desaturation of Adrenic Acid to this compound
Following its synthesis, adrenic acid serves as a substrate for a desaturase enzyme that introduces a double bond at the Δ4 position, yielding this compound (22:5, n-6). The enzyme responsible for this conversion is Fatty Acid Desaturase 2 (FADS2), which exhibits Δ4-desaturase activity. This enzymatic step is crucial for the final synthesis of this compound.
Quantitative Data
Precise quantitative data is essential for modeling and understanding the kinetics of the this compound synthesis pathway. While comprehensive kinetic parameters for the human enzymes are a subject of ongoing research, this section summarizes available data and highlights areas for further investigation.
Table 1: Key Enzymes in this compound Formation
| Enzyme | Gene Name | Substrate | Product | Cellular Location |
| Fatty Acid Elongase 5 | ELOVL5 | Arachidonic Acid (20:4, n-6) | Adrenic Acid (22:4, n-6) | Endoplasmic Reticulum |
| Fatty Acid Elongase 2 | ELOVL2 | Arachidonic Acid (20:4, n-6) | Adrenic Acid (22:4, n-6) | Endoplasmic Reticulum |
| Fatty Acid Desaturase 2 | FADS2 | Adrenic Acid (22:4, n-6) | This compound (22:5, n-6) | Endoplasmic Reticulum |
Table 2: Enzyme Kinetic Parameters (Further Research Needed)
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |
| Human ELOVL5 | Arachidonic Acid | Data not available | Data not available | Data not available | |
| Human ELOVL2 | Arachidonic Acid | Data not available | Data not available | Data not available | |
| Human FADS2 (Δ4-desaturase activity) | Adrenic Acid | Data not available | Data not available | Data not available |
Table 3: Cellular Concentrations of Key Metabolites (Representative Values)
| Metabolite | Cell/Tissue Type | Concentration | Reference |
| Arachidonic Acid | Human Plasma | ~150 - 250 µM | |
| Adrenic Acid | Human Brain | ~2-5% of total fatty acids | |
| This compound | Human Tissues | Trace amounts |
Note: Cellular concentrations of fatty acids can vary significantly depending on cell type, diet, and metabolic state.
Experimental Protocols
The study of this compound formation requires a combination of cell culture, lipid extraction, and analytical chemistry techniques. The following are detailed protocols for key experiments.
Cell Culture and Harvesting for Fatty Acid Analysis
-
Cell Seeding: Plate cells (e.g., hepatocytes, neurons, or other relevant cell lines) in appropriate culture dishes and grow to 80-90% confluency in standard growth medium.
-
Fatty Acid Supplementation (Optional): To study the conversion, supplement the culture medium with a known concentration of arachidonic acid (e.g., 10-50 µM) complexed to fatty acid-free bovine serum albumin (BSA).
-
Incubation: Incubate the cells for a desired time period (e.g., 24-72 hours) to allow for uptake and metabolism of the fatty acids.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, detach using a cell scraper in the presence of ice-cold PBS or a suitable lysis buffer. Enzymatic detachment using trypsin may alter the lipid profile and should be used with caution.
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.
-
Lipid Extraction, Saponification, and Derivatization for GC-MS Analysis
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (B129727) (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Saponification:
-
Dry the extracted lipids under a stream of nitrogen.
-
Add a solution of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the fatty acyl chains from complex lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Neutralize the saponified sample with HCl.
-
Add boron trifluoride (BF3) in methanol (14%) and heat at 100°C for 5 minutes to convert the free fatty acids to their more volatile methyl esters.
-
Extract the FAMEs with hexane (B92381).
-
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) for the separation of FAMEs.
-
Identify and quantify the FAMEs of arachidonic acid, adrenic acid, and this compound by comparing their retention times and mass spectra to authentic standards.
-
HPLC Separation of Arachidonic Acid and its Metabolites
-
Sample Preparation: Extract lipids as described in section 4.2.1. The extracted lipids can be analyzed directly or after saponification.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) is typically used for the separation of fatty acids.
-
Detection: Detection can be achieved using a UV detector (at ~200-210 nm for underivatized fatty acids) or, for higher sensitivity and specificity, by coupling the HPLC to a mass spectrometer (LC-MS).
Signaling Pathways Regulating this compound Formation
The expression and activity of the elongase and desaturase enzymes involved in this compound synthesis are tightly regulated by transcriptional and post-transcriptional mechanisms. Two key transcription factor families, Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), play a central role.
SREBP-1c Pathway
SREBP-1c is a master regulator of lipogenesis, including the expression of genes involved in fatty acid synthesis and modification. Insulin and liver X receptor (LXR) agonists are known to activate SREBP-1c, which in turn upregulates the transcription of both ELOVL5 and FADS2. This provides a mechanism for coordinating the synthesis of longer-chain PUFAs with overall lipid metabolism.
PPARα Pathway
The Role of Osbond Acid in Human Serum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) present in human serum. It is a downstream metabolite of arachidonic acid, formed through elongation and desaturation processes. While found in relatively low concentrations compared to other major fatty acids, emerging research suggests this compound plays a significant role in various physiological and pathological processes, particularly in the context of inflammation and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in human serum, with a focus on its biochemistry, analytical determination, and potential as a biomarker and therapeutic target.
Biochemistry and Metabolism of this compound
This compound is synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of enzymatic reactions. The pathway involves the conversion of linoleic acid to arachidonic acid (20:4n-6), which is then elongated to adrenic acid (22:4n-6) and subsequently desaturated to form this compound (22:5n-6).[1]
The primary metabolic fate of this compound is its conversion into eicosanoid-like signaling molecules through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][3][4][5][6][7][8] These pathways are central to the inflammatory response. As an omega-6 fatty acid, the metabolites of this compound are generally considered to be pro-inflammatory, contributing to the complex signaling cascades that mediate inflammation.
Signaling Pathways
The metabolic conversion of this compound gives rise to a variety of bioactive lipid mediators. The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound and its subsequent metabolism via the COX and LOX pathways.
Quantitative Data of this compound in Human Serum
The concentration of this compound in human serum is a key parameter for understanding its physiological and pathological roles. While it is a minor component of the total serum unsaturated fatty acids, typically ranging from 0.1% to 1%, specific quantitative data is crucial for clinical and research applications.[9]
| Population | Sample Type | This compound (DPA n-6) Concentration | Reference |
| Healthy Men and Women | Plasma | 11 mg/L (increase after supplementation) | [10][11] |
| Healthy Adults | Red Blood Cells | Inverse correlation with C-reactive protein | [12] |
| Patients with Nonalcoholic Steatohepatitis (NASH) | Serum | Elevated levels characteristic of NASH | [9] |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in human serum is essential for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of fatty acids. The following is a detailed protocol for the quantification of total this compound in human serum.
Principle
This method involves the hydrolysis of esterified fatty acids from serum lipids, followed by extraction and derivatization to form fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-MS.
Experimental Workflow
Detailed Methodology
1. Sample Preparation and Hydrolysis:
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum in a glass tube, add 10 µL of an internal standard solution (e.g., heptadecanoic acid, C17:0).[13]
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Cap the tubes tightly and heat at 100°C for 10 minutes to hydrolyze the esterified fatty acids.
2. Extraction and Derivatization:
-
Cool the tubes to room temperature.
-
Add 1 mL of 14% boron trifluoride in methanol.
-
Cap and heat at 100°C for 5 minutes to convert the free fatty acids to their methyl esters (FAMEs).
-
Cool the tubes and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Quantification:
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve generated with known concentrations of this compound standard.
Role in Disease and Drug Development
This compound as a Biomarker
Elevated levels of this compound have been associated with nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease.[9] This suggests that this compound could serve as a potential biomarker for the diagnosis and prognosis of NASH and other metabolic disorders. Further research is needed to establish specific concentration thresholds and to validate its clinical utility in larger patient cohorts.
This compound Metabolism as a Therapeutic Target
The pro-inflammatory role of omega-6 fatty acid metabolites makes the enzymes in their metabolic pathways attractive targets for drug development. Inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) can modulate the production of inflammatory eicosanoids.[8]
While there are currently no drugs that specifically target this compound metabolism, the development of dual COX/LOX inhibitors represents a promising therapeutic strategy for a range of inflammatory conditions. By targeting the downstream metabolism of arachidonic acid and, by extension, this compound, these agents could potentially mitigate the pro-inflammatory effects of their metabolites.
Furthermore, enzymes involved in the upstream synthesis of fatty acids, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), are being explored as therapeutic targets for metabolic diseases like obesity and NASH.[14] Modulating the activity of these enzymes could influence the overall pool of long-chain polyunsaturated fatty acids, including this compound, thereby impacting downstream inflammatory signaling.
Conclusion
This compound is an emerging player in the complex network of lipid metabolism and inflammatory signaling. Its quantification in human serum provides valuable insights into metabolic health and disease. The detailed experimental protocol provided in this guide offers a robust method for its accurate measurement. While the direct role of this compound in drug development is still under investigation, its metabolic pathway presents a promising avenue for the development of novel therapeutics for inflammatory and metabolic disorders. Further research into the specific signaling pathways and clinical associations of this compound will undoubtedly unlock new opportunities for diagnostics and therapeutic interventions.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of arachidonic acid lipoxygenase pathway in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Influence of an algal triacylglycerol containing docosahexaenoic acid (22 : 6n-3) and docosapentaenoic acid (22 : 5n-6) on cardiovascular risk factors in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of fatty acid metabolism as a potential approach to the treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Osbond Acid: A Technical Guide to its Discovery, Biosynthesis, and Biological Significance
Abstract
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid found in low concentrations in human serum. Its discovery and ongoing research have highlighted its potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the history, physicochemical properties, biosynthesis, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals. While the full extent of its biological functions is still under investigation, this document consolidates the current understanding of this compound and outlines key experimental approaches for its study.
Introduction and History
This compound, a 22-carbon polyunsaturated fatty acid with five cis-double bonds, is a product of arachidonic acid metabolism. Its presence in human tissues and potential physiological roles have made it a subject of interest in lipid biochemistry. Historically, the focus of polyunsaturated fatty acid research has been predominantly on omega-3 fatty acids like EPA and DHA. However, the distinct roles of omega-6 fatty acids, including this compound, are increasingly being recognized.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Reference |
| Systematic Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |
| Common Name | This compound | |
| Molecular Formula | C22H34O2 | |
| Molecular Weight | 330.50 g/mol | |
| CAS Number | 25182-74-5 | |
| Melting Point | -47 °C | |
| logP | 7.11 | |
| Solubility | Soluble in ethanol, DMF, and DMSO | |
| Appearance | Solid |
Biosynthesis of this compound
This compound is synthesized in the human body from the essential fatty acid, arachidonic acid, through a series of enzymatic reactions involving elongation and desaturation. The primary pathway is understood to occur in the endoplasmic reticulum.
Unveiling Osbond Acid: A Technical Guide to the Natural Sources and Analysis of all-cis-4,7,10,13,16-Docosapentaenoic Acid
For Immediate Release
This technical guide provides a comprehensive overview of all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), also known as Osbond acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural sources, biosynthesis, and detailed analytical methodologies for this specific omega-6 fatty acid.
Introduction to all-cis-4,7,10,13,16-Docosapentaenoic Acid (this compound)
Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid with five double bonds. It exists in two primary isomeric forms: the omega-3 (n-3) isomer, clupanodonic acid, and the omega-6 (n-6) isomer, this compound (all-cis-4,7,10,13,16-docosapentaenoic acid).[1] While the n-3 isomer is commonly found in marine oils and has been the subject of extensive research, this compound is an omega-6 fatty acid formed through the elongation and desaturation of arachidonic acid (AA), a key inflammatory precursor.[2][3] The distinct metabolic pathways and potential biological activities of these isomers necessitate precise identification and quantification.
Natural Sources and Endogenous Biosynthesis
While comprehensive data on the dietary sources of this compound are limited, it is understood to be primarily a metabolic product within mammals rather than a significant dietary component. Studies on Dutch bovine milk fat, for instance, found that the n-6 isomer of DPA was absent in all samples.[4] Its presence in tissues is largely attributed to the endogenous conversion from arachidonic acid.[2][3]
In contrast, the n-3 isomer of DPA is more readily found in various natural sources. For comparative purposes, the following table summarizes the quantitative data for n-3 DPA in several sources.
Table 1: Quantitative Data of n-3 Docosapentaenoic Acid in Various Natural Sources
| Source | Sample Description | DPA (n-3) Concentration (g per 100g of sample/oil) | Reference |
| Menhaden Fish Oil | 1 tbsp (13.6g) | 4.91 | [1] |
| Salmon Fish Oil | 1 tbsp (13.6g) | 2.99 | [1] |
| Salmon, Red (Sockeye) | Smoked filet with skin (108g) | 0.31 | [1] |
| Salmon, Atlantic | Farmed, raw (85g) | 0.39 | [1] |
| Beef Brain | Variety meats, cooked, simmered (85g) | 0.38 | [1] |
Note: The data presented is for the n-3 isomer of DPA (clupanodonic acid) and is provided for context due to the limited availability of quantitative data for the n-6 isomer (this compound) in dietary sources.
Biosynthesis of this compound
This compound is synthesized in the body from the essential omega-6 fatty acid, linoleic acid, via arachidonic acid. The metabolic pathway involves a series of elongation and desaturation steps catalyzed by specific enzymes.
Caption: Biosynthesis pathway of this compound from Linoleic Acid.
Experimental Protocols for Analysis
The accurate analysis of this compound from biological matrices requires a multi-step process involving lipid extraction, derivatization, and chromatographic separation.
Experimental Workflow
The general workflow for the analysis of this compound from tissue samples is depicted below.
Caption: General workflow for this compound analysis from tissues.
Detailed Methodologies
This protocol is based on the method described by Folch et al. and is widely used for the quantitative extraction of lipids from tissues.[5][6]
-
Homogenization: Weigh a known amount of tissue (e.g., 500 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (e.g., 10 mL).[6]
-
Filtration: Filter the homogenate through a Whatman No. 42 filter paper into a separating funnel.[6]
-
Washing: Add 0.2 volumes of a 0.9% saline solution to the filtrate to induce phase separation.[6] Mix thoroughly and allow the phases to separate.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected. The upper aqueous phase can be re-extracted to ensure complete recovery.[6]
-
Solvent Evaporation: The collected chloroform phase is evaporated to dryness under a stream of nitrogen to yield the total lipid extract.
For analysis by gas chromatography, the fatty acids must be converted to their more volatile methyl ester derivatives.[7]
-
Reagent: A common and effective reagent is 12% Boron Trichloride (BCl₃) in methanol.
-
Reaction:
-
Add 2 mL of BCl₃-methanol to 1-25 mg of the dried lipid extract in a micro-reaction vessel.
-
Heat the mixture at 60°C for 5-10 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381) to the vessel.
-
Shake vigorously to partition the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
-
The separation and quantification of FAMEs, including the isomers of DPA, are achieved using high-resolution capillary gas chromatography.
-
GC Column: A high-polarity column, such as a cyanopropyl-based column (e.g., SP-2560 or HP-88), is essential for the separation of fatty acid isomers.[8][9]
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.
-
Temperature Program: A time-temperature programmed run is often necessary to achieve optimal separation of a complex mixture of fatty acids.[8] An example program could be:
-
Initial oven temperature of 100°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 250°C at 5°C/min and hold for 3 minutes.
-
Ramp to 320°C at 20°C/min and hold for 12 minutes.[10]
-
-
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification based on the mass spectra of the eluted FAMEs.
Conclusion
All-cis-4,7,10,13,16-docosapentaenoic acid (this compound) is an omega-6 fatty acid of significant biological interest due to its origin from arachidonic acid. While it is not a prominent dietary component, its endogenous synthesis and potential roles in cellular processes warrant further investigation. The methodologies outlined in this guide provide a robust framework for the accurate extraction, derivatization, and analysis of this compound from biological samples, enabling researchers to further elucidate its function in health and disease.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. all-cis-4,7,10,13,16-Docosapentaenoic Acid | CAS 25182-74-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. mdpi.com [mdpi.com]
Osbond acid metabolism in mammalian cells
An in-depth analysis of Osbond acid metabolism reveals its crucial position within the broader context of omega-6 polyunsaturated fatty acid (PUFA) biochemistry. This guide provides a detailed overview of its synthesis, regulation, and functional implications, alongside methodologies for its study, tailored for researchers and drug development professionals.
Introduction to this compound
This compound, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid.[1] It is characterized by a 22-carbon chain with five cis double bonds (denoted as 22:5n-6).[2] While it is a minor component of total unsaturated fatty acids in human serum, typically ranging from 0.1% to 1%, its metabolic pathway is intricately linked with that of other critical PUFAs, including arachidonic acid.[3] this compound is considered a product of linoleic acid metabolism and is found in various cellular locations, including membranes and the extracellular space.[2] Its biological roles, while still under active investigation, are implicated in cellular signaling, gene expression, and inflammation.[1][4]
Biosynthesis of this compound in Mammalian Cells
The synthesis of this compound is a multi-step enzymatic process that occurs across different cellular compartments, primarily the endoplasmic reticulum and peroxisomes. The pathway originates with the essential fatty acid, linoleic acid, and proceeds through the well-known precursor, arachidonic acid.[1][5]
The key steps are:
-
Conversion of Linoleic Acid to Arachidonic Acid : The dietary essential fatty acid Linoleic Acid (18:2n-6) is converted to Arachidonic Acid (20:4n-6) through a series of desaturation and elongation reactions.
-
Elongation to Adrenic Acid : Arachidonic acid is elongated by two carbons in the endoplasmic reticulum to form Adrenic Acid (22:4n-6). This reaction is catalyzed by fatty acid elongase 2 (ELOVL2) or elongase 5 (ELOVL5).[1]
-
Further Elongation : Adrenic acid undergoes another elongation step, also mediated by ELOVL2, to produce Tetracosatetraenoic Acid (24:4n-6).[1]
-
Desaturation : The enzyme Δ6-desaturase (FADS2) introduces a fifth double bond into Tetracosatetraenoic Acid, yielding Tetracosapentaenoic Acid (24:5n-6).[1]
-
Peroxisomal Chain Shortening : The final step involves the transport of Tetracosapentaenoic Acid to peroxisomes, where it undergoes one cycle of β-oxidation to remove two carbons, producing the final 22-carbon this compound (22:5n-6).[1]
Some literature also describes a more direct pathway where Adrenic Acid (docosatetraenoic acid) is converted to this compound by a Δ4-desaturase.[1][6] However, the pathway involving a C24 intermediate and peroxisomal shortening is a well-documented mechanism for the synthesis of very-long-chain PUFAs.
Biosynthesis Pathway Diagram
Quantitative Data
Quantitative analysis is fundamental to understanding the dynamics of this compound metabolism. The following tables summarize key data points available in the current literature.
Table 1: Enzymatic Steps in this compound Biosynthesis from Arachidonic Acid
| Step | Enzyme(s) | Substrate | Product | Cellular Location |
| 1 | ELOVL2 / ELOVL5 | Arachidonic acid (20:4n-6) | Adrenic acid (22:4n-6) | Endoplasmic Reticulum |
| 2 | ELOVL2 | Adrenic acid (22:4n-6) | Tetracosatetraenoic acid (24:4n-6) | Endoplasmic Reticulum |
| 3 | Δ6-Desaturase (FADS2) | Tetracosatetraenoic acid (24:4n-6) | Tetracosapentaenoic acid (24:5n-6) | Endoplasmic Reticulum |
| 4 | Acyl-CoA oxidase, Bifunctional enzyme | Tetracosapentaenoic acid (24:5n-6) | This compound (22:5n-6) | Peroxisomes |
| Source: Adapted from Smolecule[1] |
Table 2: Concentration of this compound in Human Serum
| Analyte | Matrix | Concentration Range | Notes |
| This compound | Human Serum | 0.1% - 1.0% | Percentage of total serum unsaturated fatty acids.[3] |
Experimental Protocols
Studying this compound metabolism requires a combination of lipidomic analysis, enzymatic assays, and cell culture techniques. Below are representative protocols for key experimental procedures.
Protocol 1: Quantification of this compound in Mammalian Cells by GC-MS
This protocol outlines the general workflow for extracting and quantifying this compound and other fatty acids from a cell pellet using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the concentration of this compound in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) containing 0.01% butylated hydroxytoluene (BHT)
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or C23:0 fatty acid)
-
BF₃-Methanol (14%) or Methanolic HCl
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
Workflow Diagram:
Methodology:
-
Cell Harvesting:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet. Store at -80°C until extraction.
-
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in 1 mL of methanol containing BHT and the internal standard.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF₃-Methanol to the dried lipid film.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
-
FAMEs Extraction:
-
Add 1 mL of water and 2 mL of hexane to the tube.
-
Vortex thoroughly and centrifuge to separate phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the hexane to the desired final volume for injection.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Use a temperature program that effectively separates the C22:5 FAME isomer from other fatty acids.
-
Identify the this compound methyl ester peak based on its retention time relative to standards and its characteristic mass spectrum.
-
-
Data Quantification:
-
Calculate the area of the this compound peak and the internal standard peak.
-
Quantify the amount of this compound by comparing its peak area ratio to the internal standard against a calibration curve generated with a pure this compound standard.
-
Protocol 2: In Vitro Assay for Fatty Acid Elongase (ELOVL) Activity
This protocol measures the activity of ELOVL enzymes by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.
Objective: To measure the activity of ELOVL2 or ELOVL5 in converting Arachidonic Acid-CoA to Adrenic Acid-CoA.
Materials:
-
Microsomal fraction isolated from cells or tissues expressing the ELOVL of interest.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Arachidonyl-CoA (substrate).
-
[¹⁴C]-Malonyl-CoA (radiolabeled co-substrate).
-
NADPH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction termination solution (e.g., 2.5 M KOH).
-
Acidification solution (e.g., 6 M HCl).
-
Hexane for extraction.
-
Scintillation cocktail and counter.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, BSA, and Arachidonyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the microsomal protein fraction and [¹⁴C]-Malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Terminate and Saponify:
-
Stop the reaction by adding the KOH solution.
-
Heat the mixture at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.
-
-
Acidify and Extract:
-
Cool the samples and acidify with HCl.
-
Extract the radiolabeled fatty acids by adding hexane, vortexing, and centrifuging.
-
-
Quantify Radioactivity:
-
Transfer an aliquot of the hexane layer into a scintillation vial.
-
Evaporate the hexane, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
-
Calculate Activity:
-
Enzyme activity is calculated based on the amount of [¹⁴C] incorporated into the hexane-soluble fraction per unit time per milligram of microsomal protein. Controls lacking the acyl-CoA substrate or microsomal protein are run in parallel to determine background levels.
-
Regulation and Function
The metabolism of this compound is tightly regulated. A key factor is the competition between omega-6 and omega-3 PUFAs for the same set of desaturase and elongase enzymes.[1] High dietary intake of omega-3 fatty acids can suppress this compound synthesis by diverting these enzymes toward the omega-3 pathway.[1]
Functionally, this compound's role is multifaceted. Elevated levels have been associated with nonalcoholic steatohepatitis (NASH), a condition that can precede hepatocellular carcinoma.[3][4] Conversely, some studies suggest a link between maternal this compound levels and improved cognitive outcomes in offspring.[1] As a precursor, it can be metabolized into eicosanoids, although the specific functions of these derivatives are an area of ongoing research.[1]
References
- 1. Buy this compound | 25182-74-5 [smolecule.com]
- 2. This compound | C22H34O2 | CID 6441454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
The Multifaceted Functions of Omega-6 Docosapentaenoic Acid (DPA n-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-6 docosapentaenoic acid (DPA n-6), also known as Osbond acid, is a 22-carbon polyunsaturated fatty acid (PUFA) that has historically been less studied than its omega-3 counterparts. However, emerging research has illuminated its diverse and significant roles in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the current understanding of DPA n-6's functions, metabolism, and signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.
Introduction
Omega-6 and omega-3 fatty acids are two major classes of essential polyunsaturated fatty acids that cannot be interconverted in mammals and must be obtained from the diet[1]. While the pro-inflammatory roles of arachidonic acid (AA), a prominent omega-6 PUFA, are well-established, the functions of its downstream metabolite, DPA n-6, are more nuanced and context-dependent. DPA n-6 is an intermediate in the metabolic pathway of omega-6 fatty acids and is emerging as a bioactive lipid with distinct effects on inflammation, neuroprotection, and platelet function. Understanding the intricate functions of DPA n-6 is crucial for developing novel therapeutic strategies for a range of diseases.
Biosynthesis and Metabolism of Omega-6 DPA
Omega-6 DPA is synthesized from linoleic acid (LA), the parent omega-6 fatty acid, through a series of desaturation and elongation reactions. The metabolic pathway is as follows:
-
Linoleic Acid (LA; 18:2n-6) is converted to gamma-Linolenic Acid (GLA; 18:3n-6) by the enzyme delta-6-desaturase (FADS2).
-
GLA is then elongated to Dihomo-gamma-linolenic Acid (DGLA; 20:3n-6) by elongase of very long chain fatty acids (ELOVL) 5.
-
DGLA is further desaturated to Arachidonic Acid (AA; 20:4n-6) by delta-5-desaturase (FADS1)[2][3].
-
Arachidonic acid is elongated to docosatetraenoic acid (adrenic acid; 22:4n-6) .
-
Finally, docosatetraenoic acid is converted to omega-6 docosapentaenoic acid (this compound; 22:5n-6) by Δ4-desaturase[1].
The same set of enzymes is utilized for the metabolism of omega-3 fatty acids, leading to competition between the two pathways[4].
DPA n-6 is further metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive lipid mediators, known as oxylipins[5][6]. Notably, the 12-lipoxygenase (12-LOX) pathway converts DPA n-6 into 11-hydroxy-docosapentaenoic acid (11-HDPAn-6) and 14-hydroxy-docosapentaenoic acid (14-HDPAn-6), which have been shown to possess significant biological activity[7].
Physiological Functions and Signaling Pathways
Modulation of Inflammation
The role of DPA n-6 in inflammation is complex, exhibiting both pro- and anti-inflammatory properties depending on the cellular context and the specific metabolites produced.
Anti-inflammatory Effects:
Contrary to the general pro-inflammatory reputation of omega-6 fatty acids, several studies have demonstrated the anti-inflammatory potential of DPA n-6. In models of neuroinflammation, administration of DPA n-6 has been shown to resolve neuroinflammation by reducing pro-inflammatory cytokines and microgliosis[5][8][9].
-
Inhibition of Pro-inflammatory Cytokines: Studies in Alzheimer's disease model mice (EFAD mice) have shown that dietary supplementation leading to increased brain DPA n-6 levels significantly reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6[5][9].
-
Suppression of COX Enzymes: Both linoleic acid and DPA n-6 have been found to reduce the mRNA expression of COX-2, an enzyme crucial for the production of pro-inflammatory prostaglandins[9].
-
Polarization of Macrophages: DPA n-6 derived metabolites, such as 17-HDPAn-6 and 10,17-HDPAn-6, can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype[10].
Pro-inflammatory Potential:
While evidence for its anti-inflammatory roles is growing, as a downstream product of the omega-6 pathway, DPA n-6 can also contribute to the pool of precursors for pro-inflammatory mediators, although it appears to be a less potent substrate for COX enzymes compared to arachidonic acid[6].
Neuroprotective Effects
A significant body of research points to the neuroprotective functions of DPA n-6, particularly in the context of Alzheimer's disease.
-
Reduction of Microgliosis: In aged Alzheimer's model mice, oral administration of DPA n-6 reduced microgliosis and altered microglia morphology from an overactive to a more ramified, resting state[5][8][9].
-
Regulation of Neurotrophic Factors: DPA n-6 has been shown to increase the mRNA expression of neuroprotective factors such as ADCYAP1 and VGF[9].
-
Anti-apoptotic Effects: DPA n-6 enrichment in neuronal cells has been shown to protect against staurosporine-induced cell death, although to a lesser extent than the omega-3 fatty acid DHA[11].
Regulation of Platelet Aggregation
Recent studies have identified a novel role for DPA n-6 and its metabolites in regulating platelet function and thrombosis.
-
Inhibition of Platelet Activation: DPA n-6 and its 12-LOX-derived oxylipins, 11-HDPAn-6 and 14-HDPAn-6, potently inhibit platelet activation and reduce thrombus formation following vascular injury[5][6].
-
PPARα-Dependent Mechanism: This anti-platelet effect is mediated through a non-genomic activation of the peroxisome proliferator-activated receptor-alpha (PPARα)[7][8]. The DPA n-6 oxylipins act as ligands for PPARα, initiating a signaling cascade that leads to the inhibition of platelet reactivity.
Role in Skin Health
Omega-6 fatty acids, including DPA n-6, are integral components of the skin's barrier function. While linoleic acid is the most abundant omega-6 in the epidermis, its metabolites also play a role. A deficiency in omega-6 fatty acids can lead to impaired skin barrier function and dermatitis[12]. Adequate intake of omega-6 fatty acids is considered beneficial for maintaining skin hydration and elasticity[12].
Quantitative Data Summary
The following tables summarize the quantitative effects of omega-6 DPA and its precursors on various biological markers as reported in the cited literature.
Table 1: Effects of High Linoleic Acid Diet (Precursor to DPA n-6) on Brain Cytokines in EFAD Mice
| Cytokine | E3FAD Mice (Change vs. Standard Diet) | E4FAD Mice (Change vs. Standard Diet) | Reference |
| IL-1β | ↓ (p < 0.0001) | ↓ (p = 0.1, trend) | [9] |
| IL-6 | ↓ (p < 0.0001) | ↓ (p < 0.5) | [9] |
| TNF-α | No significant change | No significant change | [9] |
| IL-10 | ↑ (p < 0.05) | ↑ (p < 0.001) | [9] |
Table 2: Effects of DPA n-6 Administration on Gene Expression in the Brain of Aged E4FAD Mice
| Gene | Function | Effect of DPA n-6 | p-value | Reference |
| IL1RL2 | Interleukin-1 Receptor-Like 2 | ↓ | < 0.01 | [9] |
| IL6RA | Interleukin 6 Receptor Alpha | ↓ | = 0.01 | [9] |
| IL6ST | IL6 Signal Transducer | ↓ | = 0.01 | [9] |
| TNFR2 | Tumor Necrosis Factor Receptor 2 | ↓ | = 0.01 | [9] |
| TRAIL | TNF-Related Apoptosis-Inducing Ligand | ↓ | < 0.05 | [9] |
| COX1 | Cyclooxygenase-1 | ↓ | < 0.01 | [9] |
| TMEM119 | Microglial marker | ↓ | < 0.01 | [9] |
| CD68 | Microglial marker | ↓ | = 0.01 | [9] |
| TREM2 | Microglial marker | ↓ | < 0.05 | [9] |
| ADCYAP1 | Neuroprotective factor | ↑ | < 0.0001 | [9] |
| VGF | Neuroprotective factor | ↑ | < 0.01 | [9] |
| NPTX2 | Neuronal pentraxin 2 | ↑ | < 0.001 | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of omega-6 DPA functions.
Animal Studies: Oral Gavage of DPA n-6 in Mice
Objective: To assess the in vivo effects of DPA n-6 on physiological and pathological parameters.
Materials:
-
Omega-6 Docosapentaenoic Acid (DPA n-6)
-
Vehicle (e.g., corn oil or saline with emulsifier)
-
Mice (specific strain as per experimental design, e.g., E4FAD mice)
-
Gavage needles (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Dissolve or suspend the desired concentration of DPA n-6 in the chosen vehicle. Ensure homogeneity of the solution.
-
Animal Handling and Restraint: Acclimatize the mice to handling prior to the experiment. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head and align the esophagus with the stomach.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Administration of DPA n-6: Once the needle is in the correct position (pre-measured to reach the stomach), slowly administer the DPA n-6 solution.
-
Withdrawal of Needle: Gently withdraw the needle in the same path it was inserted.
-
Post-procedure Monitoring: Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
Typical Dosing Regimen: As described in studies on E4FAD mice, DPA n-6 was administered daily by oral gavage for a period of three weeks[5][9]. The exact dosage should be determined based on the specific experimental goals.
Cell Culture Experiments: Treatment of Microglial Cells
Objective: To investigate the direct effects of DPA n-6 on microglial cell function and inflammatory responses.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Omega-6 DPA
-
Stimulating agent (e.g., lipopolysaccharide (LPS) or amyloid-beta oligomers)
-
Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Pre-treatment with DPA n-6: Seed the cells in appropriate culture plates. Once they reach the desired confluency, replace the medium with fresh medium containing the desired concentration of DPA n-6 (e.g., 50 µM) and incubate for a specified period (e.g., 24 hours).
-
Stimulation: After the pre-treatment period, add the stimulating agent (e.g., 0.25 µM of Aβ42 oligomers) to the culture medium and incubate for the desired time (e.g., 1 or 3 hours).
-
Sample Collection and Analysis:
-
For Gene Expression Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., COX2, IL-1β, TNF-α).
-
For Cytokine Secretion Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analytical Methods: Quantification of DPA n-6
Objective: To accurately measure the concentration of DPA n-6 in biological samples (e.g., plasma, tissues, cells).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Methylation: Saponify the lipid extract to release the fatty acids from their esterified forms. Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol.
-
GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase column). The FAMEs are separated based on their volatility and polarity. The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio and fragmentation pattern.
-
Quantification: Quantify the amount of DPA n-6 methyl ester by comparing its peak area to that of a known amount of an internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Lipid Extraction: Extract lipids from the sample.
-
LC Separation: Inject the lipid extract into a liquid chromatograph. The fatty acids are separated using a reverse-phase column (e.g., C18). This method often does not require derivatization.
-
MS/MS Detection: The eluting fatty acids are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions for DPA n-6 are monitored for highly selective and sensitive quantification.
-
Quantification: Quantify DPA n-6 by comparing its response to a calibration curve generated with authentic standards and an internal standard.
Conclusion
Omega-6 docosapentaenoic acid is a multifaceted bioactive lipid with significant and complex roles in health and disease. Its functions extend beyond being a simple intermediate in the omega-6 metabolic pathway. The anti-inflammatory and neuroprotective effects of DPA n-6, particularly in the context of neurodegenerative diseases, present exciting opportunities for therapeutic development. Furthermore, the discovery of its potent anti-platelet activity via a PPARα-dependent mechanism opens new avenues for cardiovascular research. This technical guide provides a foundational resource for researchers to further explore the functions of DPA n-6 and harness its therapeutic potential. Continued investigation into the specific roles of its various metabolites and their interactions with cellular signaling pathways will be crucial for a complete understanding of this intriguing omega-6 fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Implications of High Dietary Omega-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dhaomega3.org [dhaomega3.org]
- 5. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Omega-6 DPA and its 12-lipoxygenase-oxidized lipids regulate platelet reactivity in a nongenomic PPARα-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
Osbond Acid and its Nexus with Linoleic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is a C22 omega-6 polyunsaturated fatty acid (PUFA) that holds a significant position in the intricate web of linoleic acid metabolism. As a direct downstream metabolite of the essential fatty acid linoleic acid, and more proximally of arachidonic acid, this compound is implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, detailing its metabolic pathway, analytical methodologies for its quantification, its presence in human tissues, and its emerging role in cellular signaling.
The Metabolic Journey from Linoleic Acid to this compound
This compound is not obtained directly from the diet in significant amounts but is endogenously synthesized from linoleic acid through a series of enzymatic elongation and desaturation steps occurring primarily in the endoplasmic reticulum.[1] The metabolic cascade leading to this compound is a crucial arm of the omega-6 fatty acid pathway.
The conversion of linoleic acid to this compound can be visualized as a two-part process:
-
Conversion of Linoleic Acid to Arachidonic Acid: Linoleic acid (18:2n-6) undergoes a series of desaturation and elongation reactions to form arachidonic acid (20:4n-6). This pathway is well-established and involves the enzymes delta-6-desaturase (FADS2), elongase (ELOVL5), and delta-5-desaturase (FADS1).
-
Conversion of Arachidonic Acid to this compound: Arachidonic acid is further elongated and desaturated to yield this compound (22:5n-6). This latter part of the pathway involves two key enzymatic steps:
-
Elongation: Arachidonic acid is first elongated by the enzyme fatty acid elongase 2 (ELOVL2) to form docosatetraenoic acid (22:4n-6), also known as adrenic acid.[2]
-
Desaturation: Adrenic acid is then desaturated by delta-4-desaturase, an enzymatic activity that has been attributed to the FADS2 gene, to introduce a double bond at the fourth carbon, forming this compound.[2]
-
The following DOT script visualizes the metabolic pathway from linoleic acid to this compound.
Quantitative Data: this compound in Human Tissues
This compound is a relatively low-abundance fatty acid in human tissues compared to its precursors. In human serum, it typically constitutes 0.1% to 1% of the total unsaturated fatty acids.[3] While specific concentration data for this compound across a wide range of tissues is not extensively tabulated in the literature, analysis of the fatty acid composition of various human tissues provides insights into its distribution. The following tables summarize the fatty acid composition of human adipose tissue and brain phospholipids (B1166683), which are major lipid reservoirs and metabolically active tissues. The presence of C22 fatty acids, including this compound's isomer DPA n-3, is noted.
Table 1: Fatty Acid Composition of Human Adipose Tissue
| Fatty Acid | Subcutaneous Adipose Tissue (%) | Perirenal Adipose Tissue (%) |
| Saturated | ||
| Myristic acid (14:0) | 3.1 ± 0.1 | 3.5 ± 0.1 |
| Palmitic acid (16:0) | 22.3 ± 0.2 | 24.5 ± 0.3 |
| Stearic acid (18:0) | 4.7 ± 0.1 | 5.5 ± 0.1 |
| Monounsaturated | ||
| Palmitoleic acid (16:1) | 6.8 ± 0.1 | 5.9 ± 0.1 |
| Oleic acid (18:1) | 46.8 ± 0.3 | 44.1 ± 0.4 |
| Polyunsaturated | ||
| Linoleic acid (18:2n-6) | 13.5 ± 0.2 | 13.0 ± 0.2 |
| α-Linolenic acid (18:3n-3) | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Arachidonic acid (20:4n-6) | 0.4 ± 0.0 | 0.4 ± 0.0 |
| Eicosapentaenoic acid (20:5n-3) | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Docosapentaenoic acid (22:5n-3) | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Docosahexaenoic acid (22:6n-3) | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Data adapted from a study on the fatty acid composition of human adipose tissue. The presence of C22:5n-3 suggests the potential for the presence of its isomer, this compound (C22:5n-6), although it was not specifically quantified in this study. |
Table 2: Fatty Acid Composition of Phospholipids in Adult Human Brain (Frontal Gray Matter)
| Fatty Acid | Phosphatidylethanolamine (%) | Phosphatidylcholine (%) |
| Palmitic acid (16:0) | 8.5 ± 0.4 | 33.1 ± 0.9 |
| Stearic acid (18:0) | 28.9 ± 0.6 | 13.2 ± 0.4 |
| Oleic acid (18:1n-9) | 13.1 ± 0.5 | 28.5 ± 0.8 |
| Linoleic acid (18:2n-6) | 0.6 ± 0.1 | 1.3 ± 0.1 |
| Arachidonic acid (20:4n-6) | 12.3 ± 0.5 | 4.8 ± 0.3 |
| Adrenic acid (22:4n-6) | 2.1 ± 0.2 | 0.5 ± 0.1 |
| Docosahexaenoic acid (22:6n-3) | 25.4 ± 0.7 | 4.2 ± 0.3 |
| Data adapted from studies on the fatty acid composition of human brain phospholipids.[4][5][6][7] Adrenic acid (22:4n-6), the direct precursor to this compound, is present, indicating the activity of the metabolic pathway in the brain. |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound and other long-chain PUFAs in biological matrices is critical for understanding their roles in health and disease. Gas chromatography with flame ionization detection (GC-FID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical techniques employed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the quantitative analysis of fatty acids. The general workflow involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC analysis.
Protocol: Fatty Acid Analysis by GC-FID
-
Lipid Extraction:
-
Homogenize tissue samples in a chloroform:methanol (2:1, v/v) mixture.
-
Add 0.9% NaCl solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation (to form FAMEs):
-
Resuspend the dried lipid extract in methanolic sodium hydroxide.
-
Heat at 100°C for 5-10 minutes.
-
Add boron trifluoride-methanol solution and heat again at 100°C for 2 minutes.
-
Add hexane (B92381) to extract the FAMEs.
-
Wash the hexane layer with saturated NaCl solution.
-
-
GC-FID Analysis:
-
Column: A highly polar capillary column, such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane) or equivalent, is recommended for the separation of PUFA FAMEs.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Carrier Gas: Helium or hydrogen.
-
Quantification: Use an internal standard (e.g., C17:0 or C23:0) for accurate quantification.
-
The following DOT script illustrates the experimental workflow for GC-FID analysis of fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of fatty acids, and it can be performed on non-derivatized molecules, although derivatization can improve ionization efficiency.
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum, precipitate proteins with a cold organic solvent like acetonitrile (B52724) or methanol.
-
Lipid Extraction: For tissues, perform a lipid extraction as described for the GC-FID protocol.
-
Solid-Phase Extraction (SPE): To clean up the sample and enrich for fatty acids, use a reversed-phase (C18) or anion-exchange SPE cartridge.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with the same modifier.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., d5-DPA) should be used for the most accurate quantification.
-
The following DOT script outlines the experimental workflow for LC-MS/MS analysis of fatty acids.
Signaling Pathways and Potential Biological Roles
While the signaling roles of arachidonic acid are well-documented, the specific functions of this compound are an emerging area of research. Its structural similarity to other bioactive PUFAs suggests several potential signaling mechanisms.
Precursor to Docosanoids
Similar to how arachidonic acid (a C20 PUFA) is a precursor to eicosanoids (e.g., prostaglandins (B1171923), leukotrienes), this compound (a C22 PUFA) is a potential precursor to a class of signaling molecules called docosanoids .[8] These may include analogues of prostaglandins and leukotrienes with a 22-carbon backbone. The enzymes involved in eicosanoid synthesis, such as cyclooxygenases (COX) and lipoxygenases (LOX), may also act on this compound.
Potential Role in the Resolution of Inflammation
There is growing interest in the role of PUFA-derived metabolites in the active resolution of inflammation. A class of these molecules, termed specialized pro-resolving mediators (SPMs) , includes resolvins, protectins, and maresins. While the n-3 DPA is a known precursor to D-series and T-series resolvins, it is plausible that this compound (n-6 DPA) could also be a substrate for the synthesis of a unique profile of SPMs.[9] For instance, Resolvin Dn-6DPA is a metabolite of this compound.[9]
The hypothetical pathway for the generation of signaling molecules from this compound is depicted below.
Interaction with Nuclear Receptors
Polyunsaturated fatty acids and their metabolites are known to act as ligands for nuclear receptors, thereby directly influencing gene expression. Peroxisome proliferator-activated receptors (PPARs) are a key class of nuclear receptors that are activated by fatty acids. While direct binding studies of this compound to PPARs are limited, its structural similarity to other known PPAR ligands suggests it could function as a modulator of these transcription factors.
Conclusion and Future Directions
This compound is a metabolically significant omega-6 polyunsaturated fatty acid that lies at the terminus of the linoleic acid conversion pathway. While its synthesis from arachidonic acid is understood, and analytical methods for its detection are well-established, its specific biological functions are still being elucidated. Future research should focus on:
-
Quantitative Profiling: Establishing a comprehensive database of this compound concentrations in various human tissues and in different disease states.
-
Metabolomic Studies: Identifying and characterizing the full spectrum of docosanoids and specialized pro-resolving mediators derived from this compound.
-
Functional Genomics and Proteomics: Elucidating the specific signaling pathways modulated by this compound and its metabolites, including their interactions with receptors and their impact on gene expression.
A deeper understanding of this compound's role in cellular physiology and pathology will be crucial for the development of novel therapeutic strategies targeting fatty acid metabolism and inflammation.
References
- 1. Fatty acid-binding proteins transport N-acylethanolamines to nuclear receptors and are targets of endocannabinoid transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. The impact of dietary fatty acids on human adipose tissue | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Fatty acid composition of human brain phospholipids during normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Fatty acid composition of brain phospholipids in aging and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Composition of Human Brain Phospholipids During Normal Development, Journal of Neurochemistry | 10.1046/j.1471-4159.1998.71062528.x | DeepDyve [deepdyve.com]
- 8. Docosanoid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
The Linchpin of n-6 Polyunsaturated Fatty Acid Synthesis: A Technical Guide to the Role of Δ4-Desaturase in Osbond Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of Δ4-desaturase, an enzyme encoded by the Fatty Acid Desaturase 2 (FADS2) gene, in the biosynthesis of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid; 22:5n-6). This compound is a critical long-chain polyunsaturated fatty acid (LC-PUFA) in the omega-6 family, and understanding its synthesis is paramount for research in nutrition, metabolic disorders, and drug development. This document details the enzymatic pathway, presents quantitative data on enzyme activity, outlines key experimental protocols, and provides visual representations of the core processes.
Introduction to this compound and the Role of Δ4-Desaturase
This compound is a 22-carbon omega-6 fatty acid that is an elongated and desaturated derivative of the essential fatty acid linoleic acid (18:2n-6). It is a key metabolite in the synthesis of other bioactive lipids and plays a role in various physiological processes. The final and rate-limiting step in the biosynthesis of this compound is the introduction of a double bond at the fourth carbon from the carboxyl end of docosatetraenoic acid (DTA; 22:4n-6). This critical desaturation step is catalyzed by the enzyme Δ4-desaturase.[1][2][3]
In humans, the FADS2 gene product has been identified as a multifunctional desaturase, exhibiting not only the well-established Δ6-desaturase activity but also Δ8- and, crucially for this compound synthesis, Δ4-desaturase activity.[1][4] This discovery has elucidated a more direct pathway for the synthesis of n-6 docosanoids than previously understood.
The Biosynthetic Pathway of this compound
The synthesis of this compound from its precursor, arachidonic acid (AA; 20:4n-6), involves a two-step enzymatic process primarily occurring in the endoplasmic reticulum:
-
Elongation: Arachidonic acid is first elongated by the addition of a two-carbon unit to form docosatetraenoic acid (DTA; 22:4n-6). This reaction is catalyzed by a family of enzymes known as fatty acid elongases (Elovl). Specifically, members of the ELOVL family, such as ELOVL5, are implicated in this step.[5][6]
-
Δ4-Desaturation: The newly synthesized DTA is then desaturated at the Δ4 position by the FADS2 enzyme, yielding this compound (22:5n-6).[1][2]
This pathway is analogous to the final step in the synthesis of the omega-3 fatty acid docosahexaenoic acid (DHA; 22:6n-3) from docosapentaenoic acid (DPA; 22:5n-3), which is also catalyzed by the Δ4-desaturase activity of FADS2.[1][3]
Quantitative Data on Δ4-Desaturase Activity
The functional characterization of the human FADS2 enzyme as a Δ4-desaturase has been demonstrated through heterologous expression in cell lines. The following tables summarize key quantitative findings from such studies.
Table 1: Substrate Specificity of Human FADS2 Expressed in MCF-7 Cells
| Substrate | Product | Relative Conversion Efficiency | Reference |
| Docosatetraenoic Acid (22:4n-6) | This compound (22:5n-6) | Demonstrated | [1][3] |
| Docosapentaenoic Acid (22:5n-3) | Docosahexaenoic Acid (22:6n-3) | Demonstrated | [1][3] |
| Linoleic Acid (18:2n-6) | γ-Linolenic Acid (18:3n-6) | High (Δ6-desaturation) | [1][4] |
| α-Linolenic Acid (18:3n-3) | Stearidonic Acid (18:4n-3) | High (Δ6-desaturation) | [1] |
Table 2: Kinetic Parameters of FADS2 Δ4-Desaturase Activity
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Cell System | Reference |
| Docosatetraenoic Acid (22:4n-6) | Data not readily available in cited literature | Data not readily available in cited literature | MCF-7 cells | [1][3] |
| Docosapentaenoic Acid (22:5n-3) | Data not readily available in cited literature | Data not readily available in cited literature | MCF-7 cells | [1][3] |
Note: While direct kinetic parameters for the Δ4-desaturation activity of human FADS2 are not extensively reported in the provided search results, the conversion of substrates to products has been qualitatively and semi-quantitatively demonstrated.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Δ4-desaturase and this compound synthesis.
Heterologous Expression of FADS2 in Mammalian Cells
This protocol describes the stable transfection of the human FADS2 gene into a suitable mammalian cell line (e.g., MCF-7, which has low endogenous FADS activity) to study its desaturase activity.
Materials:
-
Human FADS2 cDNA cloned into an expression vector (e.g., pcDNA3.1)
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., MEM-α) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., G418)
-
Fatty acid-free bovine serum albumin (BSA)
-
Substrate fatty acids (e.g., 22:4n-6, 22:5n-3)
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Seed cells in 6-well plates and grow to 70-90% confluency. Transfect the cells with the FADS2 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection of Stable Clones: 48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium. Replace the medium with fresh selection medium every 3-4 days.
-
Expansion and Verification: Isolate and expand resistant colonies. Verify the expression of FADS2 by RT-PCR or Western blotting.
-
Fatty Acid Incubation Assay: a. Prepare substrate solutions by complexing the fatty acids with fatty acid-free BSA. b. Seed the stable FADS2-expressing cells and control cells in culture plates. c. Incubate the cells with the BSA-complexed fatty acid substrates (e.g., 50 µM 22:4n-6) for various time points (e.g., 24, 48, 72 hours). d. After incubation, wash the cells with PBS and harvest for fatty acid analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and derivatization of fatty acids from cultured cells for subsequent analysis by GC-MS.
Materials:
-
Harvested cell pellets
-
Internal standard (e.g., C17:0 or a deuterated standard)
-
Acetyl chloride or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction: a. To the cell pellet, add a known amount of internal standard. b. Add methanol and vortex thoroughly to lyse the cells. c. Add hexane and vortex to extract the lipids into the organic phase. d. Centrifuge to separate the phases and collect the upper hexane layer. e. Repeat the hexane extraction and pool the organic phases.
-
Transmethylation to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the hexane under a stream of nitrogen. b. Add methanolic acetyl chloride (or BF3-methanol) and heat at 80-100°C for 1 hour. c. Cool the reaction and add a saturated NaCl solution to stop the reaction. d. Extract the FAMEs with hexane. e. Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Concentrate the FAMEs under nitrogen. b. Inject an aliquot into the GC-MS system. c. Separate the FAMEs using an appropriate temperature program. d. Identify the FAMEs based on their retention times and mass spectra compared to known standards. e. Quantify the fatty acids by comparing their peak areas to that of the internal standard.
Conclusion
The identification of Δ4-desaturase activity in the human FADS2 enzyme has significantly advanced our understanding of n-6 LC-PUFA biosynthesis, particularly the direct pathway leading to this compound. This technical guide provides a foundational resource for researchers and professionals in the field, offering insights into the biochemical pathway, quantitative aspects of enzyme function, and detailed experimental methodologies. Further research into the regulation of FADS2 expression and its Δ4-desaturase activity will be crucial for elucidating the role of this compound in health and disease and for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
The Unseen Regulator: A Technical Guide to the Core Functions of Osbond Acid and Other Very Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental roles of very long-chain fatty acids (VLCFAs), with a particular focus on the emerging significance of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), an n-6 polyunsaturated fatty acid. As our understanding of lipid metabolism and its intricate connection to cellular signaling deepens, the unique functions of these elongated fatty acids are becoming increasingly relevant in the fields of metabolic disease, inflammation, and therapeutic development.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
VLCFAs are a class of fatty acids with chain lengths of 22 carbons or more. They are integral components of cellular structures and signaling molecules. Found in sphingolipids and glycerophospholipids, VLCFAs contribute to the biophysical properties of cell membranes, influencing fluidity, permeability, and the formation of lipid microdomains. Beyond their structural roles, VLCFAs are precursors to signaling molecules and are crucial for the proper functioning of various tissues, including the skin, liver, myelin sheaths, retina, and testes. The synthesis and degradation of VLCFAs are tightly regulated processes, and disruptions in these pathways are linked to a variety of inherited metabolic disorders.
This compound, a 22-carbon n-6 polyunsaturated fatty acid (22:5n-6), is a less-studied VLCFA that is synthesized from arachidonic acid. While present in human serum in low concentrations, emerging evidence suggests it has distinct biological effects, particularly in the context of metabolic gene regulation.
Biosynthesis and Metabolism of this compound
This compound is a downstream product of the n-6 fatty acid metabolic pathway, originating from the essential fatty acid linoleic acid. The immediate precursor to this compound is arachidonic acid (20:4n-6). The biosynthesis involves a two-step process of elongation and desaturation.
Quantitative Data on this compound and Other VLCFAs
Quantitative analysis of VLCFAs is crucial for understanding their physiological roles and for diagnostic purposes in metabolic disorders. The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive data on the tissue-specific concentrations of this compound are not yet widely available, representing a significant area for future research.
| Analyte | Matrix/Tissue | Concentration/Level | Reference |
| This compound (22:5n-6) | Human Serum | 0.1% to 1% of total unsaturated fatty acids | |
| This compound (22:5n-6) | Human Breast Milk | ~0.1% of total fatty acids | |
| This compound (22:5n-6) | Human Adipose Tissue | Detected | |
| This compound (22:5n-6) | Human Fibroblasts | Detected | |
| This compound (22:5n-6) | Human Placenta | Detected | |
| This compound (22:5n-6) | Human Platelets | Detected |
Signaling Pathways and Cellular Functions
While the specific signaling pathways of this compound are still under active investigation, its structural similarity to other bioactive polyunsaturated fatty acids suggests several potential mechanisms of action. These include the generation of signaling metabolites and the modulation of gene expression through nuclear receptors and transcription factors.
Potential Eicosanoid-like Signaling
This compound,
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Osbond Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as docosapentaenoic acid (DPA n-6), is a 22-carbon omega-6 polyunsaturated fatty acid. It is synthesized in the body from arachidonic acid through a series of elongation and desaturation steps.[1] As an intermediate in fatty acid metabolism, this compound can be further converted into various bioactive lipid mediators, such as eicosanoids, which play crucial roles in cellular signaling, inflammation, and other physiological processes.[2][3][4] Given its biological significance, accurate quantification of this compound in various biological matrices is essential for understanding its role in health and disease.
This document provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of this compound Biosynthesis
The biosynthesis of this compound begins with the essential fatty acid, linoleic acid, which is converted to arachidonic acid. Arachidonic acid is then elongated to adrenic acid, followed by a desaturation step to form this compound. This pathway highlights the interconnectedness of omega-6 fatty acid metabolism.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is designed for the extraction and quantification of this compound from plasma samples.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Docosapentaenoic acid-d5 (DPA-d5) internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Sample Preparation: Protein Precipitation
This workflow outlines the steps for extracting this compound from a biological matrix.
Detailed Steps:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of DPA-d5 internal standard solution (concentration to be optimized, typically around the expected midpoint of the calibration curve).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions and Quantitative Data
Multiple Reaction Monitoring (MRM) Transitions:
The following table summarizes the proposed MRM transitions for this compound and its deuterated internal standard. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 329.3 | 285.3 | 15 | 100 |
| DPA-d5 (IS) | 334.3 | 290.3 | 15 | 100 |
Calibration Curve and Quantification:
A calibration curve should be prepared by spiking known concentrations of this compound standard into a blank matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the internal standard. The curve should cover the expected concentration range in the samples. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Example Quantitative Data Summary:
| Sample ID | This compound Peak Area | DPA-d5 (IS) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Cal 1 | 15,234 | 1,510,876 | 0.010 | 1.0 |
| Cal 2 | 74,987 | 1,498,543 | 0.050 | 5.0 |
| Cal 3 | 150,123 | 1,505,678 | 0.100 | 10.0 |
| QC Low | 22,678 | 1,501,234 | 0.015 | 1.5 |
| QC Mid | 75,432 | 1,512,345 | 0.050 | 5.0 |
| QC High | 135,876 | 1,509,765 | 0.090 | 9.0 |
| Sample 1 | 55,432 | 1,523,456 | 0.036 | 3.6 |
| Sample 2 | 98,765 | 1,499,876 | 0.066 | 6.6 |
Method Validation
The analytical method should be validated according to established guidelines, assessing parameters such as:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effect
-
Recovery
-
Stability of the analyte in the matrix and processed samples
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the reliable quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard and optimized chromatographic and mass spectrometric conditions ensures high sensitivity, specificity, and accuracy. This method is suitable for researchers and scientists in various fields, including lipidomics, clinical research, and drug development, to further investigate the role of this compound in biological systems.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 3. Eicosanoid - Wikipedia [en.wikipedia.org]
- 4. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes and Protocols for the Derivatization of Osbond Acid for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a very long-chain omega-6 fatty acid.[1][2] Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity.[3][4]
Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis.[5] This process improves chromatographic resolution, peak symmetry, and thermal stability.[5][6] The two most common derivatization strategies for fatty acids are esterification (a type of alkylation) and silylation.[5][7]
Derivatization Strategies: Principles and Considerations
Esterification (Alkylation)
Esterification is the most widely used method for preparing fatty acid derivatives for GC analysis.[5] The process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester.[5][8] Methyl esters (Fatty Acid Methyl Esters or FAMEs) are the most common derivatives due to their excellent stability and volatility.[3][8]
-
Common Reagents: Boron trifluoride (BF3) in methanol (B129727) is a popular and effective reagent.[7][8] Other options include methanolic hydrogen chloride (HCl) and acetyl chloride in methanol.[8][9]
-
Mechanism: The reaction is typically acid-catalyzed. The catalyst protonates the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol.[8]
-
Advantages: This method is robust, well-established, and produces stable derivatives. Extensive libraries of FAME mass spectra are available, aiding in compound identification.[3]
-
Considerations: The reaction often requires heating.[7] It is crucial to use anhydrous (dry) reagents and solvents, as water can hinder the reaction and hydrolyze the resulting esters.[5][8]
Silylation
Silylation involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[6][10] This derivatization is rapid and can be performed under mild conditions.
-
Common Reagents: A variety of silylating reagents are available. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are among the most common and effective.[10][11][12] A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent, especially for hindered compounds.
-
Mechanism: The silylating reagent reacts with the acidic proton of the carboxyl group to form a TMS ester.[6]
-
Advantages: Silylation reactions are generally fast and can often be performed at room temperature or with gentle heating.[10] The byproducts are typically volatile and do not interfere with the chromatography.[5]
-
Considerations: TMS derivatives are susceptible to hydrolysis and must be protected from moisture.[8][10] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of carboxylic acids, which are applicable to this compound.
| Derivatization Method | Reagent(s) | Catalyst | Temperature | Time | Reference |
| Esterification | Boron Trifluoride (BF3) in Methanol | None (BF3 is the catalyst) | 60 - 90°C | 5 - 10 minutes | [7][13] |
| Esterification | Acetyl Chloride in Methanol | None (HCl is formed in situ) | 50°C | ~2 hours (for complex acids) | [9] |
| Esterification | Dimethylformamide-dialkylacetal | Pyridine (B92270) (as solvent) | 60°C | 10 - 15 minutes | [7] |
| Silylation | Methoximation + Silylation | Pyridine (as solvent) | 37°C | 90 min (MeOx) + 30 min (MSTFA) | [10] |
| Silylation | BSTFA or MSTFA | Pyridine | 60°C | 20 minutes | [13] |
| Silylation | MSTFA | Pyridine | 80°C | 30 - 60 minutes | [12] |
Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Protocol 1: Esterification of this compound to its Methyl Ester (FAME) using BF3-Methanol
This protocol is adapted from standard procedures for the esterification of fatty acids.[7][13]
Materials:
-
Dried sample containing this compound (e.g., lipid extract)
-
BF3-Methanol reagent (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Separatory funnel or centrifuge tubes
-
GC vials
Procedure:
-
Sample Preparation: Place approximately 1-10 mg of the dried lipid extract containing this compound into a reaction vial.
-
Reagent Addition: Add 2-3 mL of BF3-Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and heat it at 60°C for 10 minutes in a heating block or water bath.[7][13] The solution should become clear.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel or a larger tube containing 25 mL of hexane and 15 mL of saturated NaCl solution.[7]
-
Phase Separation: Shake vigorously for 1 minute. Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Washing: Discard the lower aqueous layer. Wash the hexane layer twice more with 15 mL of saturated NaCl solution to remove any remaining catalyst and methanol.[7]
-
Drying: Transfer the final hexane layer to a clean tube and dry it over a small amount of anhydrous Na2SO4.[7]
-
Concentration & Analysis: Carefully transfer the dried hexane solution to a new vial. If necessary, concentrate the sample under a gentle stream of nitrogen. Transfer the final sample to a GC vial for analysis.
Protocol 2: Silylation of this compound using MSTFA
This protocol describes a general method for silylation of carboxylic acids.[10][12]
Materials:
-
Dried sample containing this compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (derivatization grade, anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Place 1-5 mg of the sample into a reaction vial.[13]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of MSTFA.[13] If the sample is difficult to derivatize, a reagent containing 1% TMCS catalyst can be used.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.[12][13] For some compounds, the reaction may proceed to completion at room temperature.[5] The progress can be monitored by analyzing aliquots over time.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The reaction mixture can often be injected directly into the GC-MS system. Transfer the derivatized sample to a GC vial, preferably with an insert to accommodate small volumes.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
Caption: Workflow for the esterification of this compound to FAME for GC-MS.
Caption: Workflow for the silylation of this compound to its TMS-ester for GC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exposome-Explorer - this compound (cis-22:5n-6) (Compound) [exposome-explorer.iarc.fr]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. scispace.com [scispace.com]
- 8. aocs.org [aocs.org]
- 9. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brjac.com.br [brjac.com.br]
- 13. Solid Phase Extraction - Principe of SPE [interchim.com]
Application Note: High-Purity Purification of Osbond Acid Using Mixed-Mode Solid-Phase Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid derived from the elongation and desaturation of arachidonic acid. As a C22 polyunsaturated fatty acid, it plays a role in various biological processes and is a subject of interest in nutritional and pharmaceutical research. Its presence in human serum and tissues necessitates efficient and selective purification methods to facilitate accurate quantification and downstream analysis from complex biological matrices.
Solid-phase extraction (SPE) is a robust and versatile sample preparation technique that isolates, concentrates, and purifies analytes from complex mixtures. This application note details a highly selective protocol for the purification of this compound using mixed-mode solid-phase extraction, which combines both reversed-phase and anion exchange retention mechanisms for enhanced purity of the final extract.
Principle of Mixed-Mode SPE for this compound Purification
This protocol utilizes a mixed-mode SPE sorbent that features both hydrophobic (e.g., C8 or C18) and strong anion exchange (e.g., quaternary amine) functionalities. This dual retention mechanism allows for a more rigorous and selective purification of acidic compounds like this compound.
The purification strategy involves:
-
Loading the sample under conditions where this compound is retained by both reversed-phase and ion-exchange mechanisms.
-
Washing with different solvents to selectively remove neutral, acidic, and basic impurities.
-
Eluting the purified this compound by disrupting the retention mechanisms.
Experimental Protocol
This protocol is designed for the purification of this compound from a pre-treated biological sample, such as hydrolyzed plasma or a cell lysate supernatant.
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., C8/SAX), 100 mg / 3 mL
-
Sample: Pre-treated sample containing this compound, pH adjusted to ~6.0
-
Reagents:
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Ammonium (B1175870) Acetate (B1210297) (50 mM, pH 6.0)
-
Hexane (B92381) (HPLC Grade)
-
Acetic Acid (Glacial)
-
Ammonium Hydroxide
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Collection tubes (glass or polypropylene)
-
Nitrogen evaporator
-
SPE Workflow Diagram
Caption: Workflow for this compound purification using mixed-mode SPE.
Detailed Step-by-Step Procedure
-
Cartridge Conditioning: This step activates the sorbent's functional groups and creates an environment suitable for analyte retention. a. Pass 1 mL of Methanol through the cartridge. b. Pass 1 mL of Deionized Water through the cartridge. c. Equilibrate the cartridge by passing 1 mL of 50 mM ammonium acetate (pH 6.0). Do not allow the sorbent to dry.
-
Sample Loading: a. Load 1-2 mL of the pre-treated and pH-adjusted sample onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second). Slower flow rates enhance the interaction between the analyte and the sorbent, improving retention.
-
Washing (Interference Elution): These steps are designed to remove impurities without eluting the target analyte. a. Wash 1 (Polar Impurities): Pass 1 mL of 50 mM ammonium acetate (pH 6.0) through the cartridge to remove highly polar, water-soluble impurities. b. Wash 2 (Neutral Lipids): Pass 1 mL of hexane through the cartridge to elute non-polar interferences such as neutral lipids.
-
Elution of this compound: a. Place a clean collection tube under the cartridge. b. Elute the purified this compound by passing 1 mL of 2% acetic acid in methanol through the cartridge. The acidic mobile phase neutralizes the carboxylate group of this compound, disrupting its interaction with the anion exchanger and allowing for its elution
Application of Osbond Acid in Nutritional Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA). It is a very-long-chain fatty acid (VLCFA) that is synthesized in the body from arachidonic acid (AA) through elongation and desaturation processes. While less studied than its omega-3 counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), this compound is an important component of cell membranes and is involved in various physiological processes. Its role in nutritional research is gaining interest, particularly in the context of lipid metabolism and inflammatory conditions such as non-alcoholic fatty liver disease (NAFLD).
These application notes provide an overview of the current understanding of this compound's role in nutritional research, along with detailed protocols for its analysis and for conducting in vitro and in vivo studies to investigate its effects.
Biosynthesis of this compound
This compound is an elongation and desaturation product of arachidonic acid. The biosynthetic pathway is a key aspect of its metabolism and is outlined below.
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for Osbond Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the gas chromatography-mass spectrometry (GC-MS) analysis of Osbond acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound, presented in a question-and-answer format.
Question: Why am I seeing poor peak shape (e.g., tailing or broadening) for my this compound methyl ester?
Answer: Poor peak shape for fatty acid methyl esters (FAMEs) like this compound methyl ester is a common issue that can often be attributed to several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.
-
Solution: Deactivate the glass wool in the liner or use a liner with no glass wool. Trim the front end of the column (approximately 10-15 cm) to remove any active sites that may have developed. If the problem persists, consider replacing the column.
-
-
Improper Derivatization: Incomplete derivatization will leave free fatty acids, which are highly polar and exhibit poor chromatographic behavior.
-
Solution: Ensure your derivatization reaction goes to completion. Optimize reaction time and temperature. For example, when using BF3-methanol, heating at 60-70°C for 10-90 minutes is a common practice. After derivatization, ensure the FAMEs are efficiently extracted into a non-polar solvent like hexane (B92381).
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Dilute your sample or increase the split ratio.
-
-
Suboptimal GC Parameters: An incorrect oven temperature program or carrier gas flow rate can affect peak shape.
-
Solution: Optimize your temperature ramp and carrier gas flow rate. A slower ramp rate can improve resolution and peak shape for closely eluting compounds.
-
Question: I am observing low sensitivity or no peak at all for this compound. What are the possible causes?
Answer: Low sensitivity in GC-MS analysis of this compound can stem from issues in sample preparation, injection, or the mass spectrometer itself.
-
Incomplete Derivatization or Degradation: this compound, being a polyunsaturated fatty acid (PUFA), is susceptible to oxidation if not handled properly. Incomplete derivatization will also lead to a weak signal.
-
Solution: Use fresh derivatization reagents and flush tubes with nitrogen to prevent oxidation. Ensure the derivatization reaction conditions are optimal.
-
-
Injector Issues: A leaking septum or a plugged liner can result in a smaller amount of sample reaching the column.
-
Solution: Regularly replace the septum. Check the liner for any visible contamination or blockage and replace it if necessary.
-
-
Mass Spectrometer Settings: The MS parameters may not be optimized for this compound methyl ester.
-
Solution: Ensure the ion source temperature is appropriate (e.g., 230 °C). For higher sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. Key ions for FAMEs are often m/z 74 and 87.
-
-
Leaks in the MS System: A leak in the vacuum system will result in high background noise and reduced sensitivity.
-
Solution: Perform a leak check, particularly around the MS transfer line connection.
-
Question: My chromatogram shows extraneous peaks or a high baseline. How can I resolve this?
Answer: Contamination is a frequent cause of unexpected peaks and a high baseline.
-
Contaminated Solvents or Reagents: Impurities in solvents or derivatization reagents can introduce contaminants.
-
Solution: Use high-purity, GC-grade solvents and fresh reagents. Run a blank analysis of your solvent to check for contamination.
-
-
Septum Bleed: Over time, particles from the injector septum can break off and enter the liner, contributing to baseline noise and ghost peaks.
-
Solution: Use high-quality septa and replace them regularly.
-
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and bleed, resulting in a rising baseline.
-
Solution: Ensure your oven temperature program does not exceed the column's maximum operating temperature. If the column is old, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
What is the recommended derivatization method for this compound?
The most common and effective method is the conversion of this compound to its fatty acid methyl ester (FAME) through acid-catalyzed esterification. This is typically achieved using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl. This process makes the molecule more volatile and less polar, which is ideal for GC analysis.
Which GC column is best suited for this compound analysis?
For the analysis of FAMEs, especially polyunsaturated ones like this compound, a high-polarity capillary column is recommended. Columns with a wax or cyano stationary phase are excellent choices.
-
Wax Columns (e.g., HP-88, Omegawax, SUPELCOWAX): These columns provide good separation of FAMEs based on their degree of unsaturation.
-
Cyano Columns (e.g., SP-2340, SP-2380): These are also highly polar and are effective in separating cis and trans isomers of fatty acids.
What are the optimal GC-MS parameters for this compound analysis?
While optimal conditions can vary depending on the specific instrument and column, the following tables provide a general starting point.
Data Presentation: GC-MS Parameters
Table 1: Recommended GC Parameters for this compound (as FAME) Analysis
| Parameter | Recommended Setting |
| Column | High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm, 0.2 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Inlet Temperature | 250 - 270 °C |
| Injection Mode | Split (e.g., 20:1 or 50:1) |
| Oven Program | Initial: 100-140°C, Ramp: 5-10°C/min to 240-250°C, Hold: 5-10 min |
Table 2: Recommended MS Parameters for this compound (as FAME) Analysis
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification |
| Key Ions for SIM | Monitor characteristic FAME fragments (e.g., m/z 74, 87) and the molecular ion |
Experimental Protocols
Protocol: Acid-Catalyzed Derivatization of this compound to its FAME
This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester (FAME) using BF3-methanol.
Materials:
-
Dried lipid extract containing this compound
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Micro reaction vessel (5-10 mL)
-
Nitrogen gas
Procedure:
-
Place 1-25 mg of the dried lipid extract into a micro reaction vessel.
-
Add 2 mL of BF3-methanol solution to the vessel.
-
Flush the vessel with nitrogen gas to prevent oxidation, then cap it tightly.
-
Heat the mixture at 60-70°C for 10-90 minutes in a heating block or water bath. The optimal time should be determined empirically.
-
Allow the reaction vessel to cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vessel.
-
Vortex the mixture vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Technical Support Center: Analysis of Osbond Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid).
Troubleshooting Guides
Issue: Poor Peak Shape, Low Signal Intensity, or High Variability in this compound Signal
Question: My chromatograms for this compound show poor peak shape (e.g., tailing, splitting), low signal intensity, and high variability between injections. What are the likely causes and how can I troubleshoot this?
Answer: These issues are often indicative of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of this compound. Phospholipids are common culprits in biological matrices like plasma and serum, causing ion suppression. Here’s a systematic approach to troubleshoot this problem:
-
Evaluate and Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If you are using a simple protein crash (e.g., with acetonitrile (B52724) or methanol), consider a more rigorous sample clean-up method.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating lipids from more polar matrix components. A common method involves extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and isopropanol.
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up the sample. Reversed-phase or mixed-mode SPE cartridges can be used to retain this compound while washing away interfering substances.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Column Chemistry: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: Using a mobile phase containing a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) acetate) can improve peak shape and ionization efficiency. For fatty acids, negative ion mode electrospray ionization (ESI) is often preferred as it is less prone to water loss and can provide better sensitivity.
-
Gradient Elution: A well-designed gradient can help separate this compound from early-eluting, highly polar matrix components and late-eluting, non-polar lipids.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for a closely related docosapentaenoic acid, such as DHA-d5, can be used. The SIL-IS will co-elute with this compound and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Diagram: Troubleshooting Workflow for Poor this compound Signal
Technical Support Center: Separation of Osbond Acid and Clupanodonic Acid
Welcome to the technical support center for the separation of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid) and clupanodonic acid (all-cis-7,10,13,16,19-docosapentaenoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with separating these two C22:5 positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound and clupanodonic acid?
A1: Separating this compound and clupanodonic acid is difficult because they are regioisomers. This means they have the same chemical formula (C22H34O2) and molecular weight (approximately 330.5 g/mol ), as well as the same number of carbon atoms and double bonds. The only difference lies in the position of their five double bonds along the 22-carbon chain. This compound is an omega-6 fatty acid, while clupanodonic acid is an omega-3 fatty acid. This subtle structural difference makes their physicochemical properties, such as polarity and boiling point, very similar, thus posing a significant separation challenge for traditional chromatographic methods.
Q2: What are the most promising analytical techniques for separating these isomers?
A2: The most effective techniques for separating Osbond and clupanodonic acid are advanced chromatographic methods that can exploit the subtle differences in their structures. These include:
-
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This method is highly effective as the silver ions interact with the double bonds of the fatty acids, and this interaction is influenced by the position of the double bonds.
-
Gas Chromatography (GC) with highly polar capillary columns: Long, polar columns can achieve separation based on small differences in volatility and interaction with the stationary phase.
-
Supercritical Fluid Chromatography (SFC): This technique offers high efficiency and is particularly suitable for the separation of nonpolar compounds like fatty acid methyl esters.
Q3: Can I use reversed-phase HPLC for this separation?
A3: While reversed-phase HPLC is a powerful technique for separating many compounds, achieving baseline separation of Osbond and clupanodonic acid can be very challenging due to their similar hydrophobicity. However, specialized long-chain columns and optimized mobile phases may offer some degree of separation. Combining reversed-phase HPLC with another technique, such as silver-ion chromatography, can be a more effective strategy.
Q4: Are there any non-chromatographic methods for separating these acids?
A4: While chromatographic techniques are the most common and effective for analytical and small-scale preparative separations, other methods exist for bulk fractionation of fatty acids. Low-temperature fractional crystallization and urea (B33335) precipitation are used to separate fatty acids based on their degree of unsaturation and shape. However, these methods are generally not precise enough to achieve high-purity separation of positional isomers like Osbond and clupanodonic acid.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor or no separation of Osbond and clupanodonic acid peaks. | Insufficient column polarity or length. | Use a highly polar capillary column (e.g., cyanopropylsiloxane) of at least 100 meters in length. |
| Inadequate temperature programming. | Optimize the temperature program with a slow ramp rate to enhance separation. | |
| Improper derivatization. | Ensure complete conversion of fatty acids to fatty acid methyl esters (FAMEs) for better volatility and chromatographic performance. | |
| Peak tailing. | Active sites on the column or in the injector. | Deactivate the injector liner and use a high-quality, well-conditioned column. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Ghost peaks. | Contamination in the carrier gas, injector, or column. | Use high-purity carrier gas and ensure the cleanliness of the injector port and column. Bake out the column if necessary. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Co-elution of isomers in Silver-Ion HPLC. | Inappropriate mobile phase composition. | Optimize the mobile phase, for example, by adjusting the ratio of acetonitrile (B52724) in hexane (B92381) for silver nitrate (B79036) columns. |
| Column degradation. | Ensure the silver-ion column is properly stored and handled to prevent degradation of the silver ions. | |
| Irreproducible retention times. | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. | |
| Broad peaks. | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Column contamination. | Flush the column with a strong solvent or consider using a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Separation by Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
This protocol is adapted from established methods for separating polyunsaturated fatty acid methyl esters.
1. Sample Preparation (Derivatization to FAMEs):
-
Start with a lipid extract containing the fatty acids of interest.
-
Transesterify the fatty acids to their methyl esters (FAMEs) using a suitable method, such as boron trifluoride in methanol.
-
Extract the FAMEs with a nonpolar solvent like hexane and dry the extract under a stream of nitrogen.
-
Reconstitute the dried FAMEs in the HPLC mobile phase.
2. HPLC Conditions:
-
Column: A commercially available silver-ion HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A gradient of acetonitrile in hexane. The exact gradient will need to be optimized, but a starting point could be a linear gradient from 0.1% to 2% acetonitrile over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
3. Data Analysis:
-
Identify the peaks corresponding to this compound methyl ester and clupanodonic acid methyl ester by comparing their retention times with those of pure standards, if available. In Ag-HPLC, omega-6 isomers generally elute before their omega-3 counterparts.
Protocol 2: Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on standard methods for the analysis of fatty acid isomers.
1. Sample Preparation (Derivatization to FAMEs):
-
Follow the same derivatization procedure as described in Protocol 1.
-
After
Technical Support Center: Method Validation for Osbond Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Osbond acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical method validation for this compound quantification.
Chromatography & Peak Shape Issues
Question: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the potential causes and solutions?
Answer:
Poor peak shape can significantly impact the accuracy and precision of quantification. Here are common causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Solution: Dilute the sample and re-inject. If the problem persists, consider a column with a higher loading capacity.
-
-
Secondary Interactions: Silanol groups on the silica-based columns can interact with the carboxylic acid group of this compound, causing peak tailing.
-
Solution: Use a base-deactivated column or add a small amount of a competitive base, like triethylamine, to the mobile phase. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to distorted peak shapes.
-
Solution: Implement a column washing procedure. If contamination is severe, replacing the guard column or the analytical column may be necessary.
-
Question: My chromatogram shows poor resolution between the this compound peak and other components. How can I improve this?
Answer:
Inadequate resolution can lead to inaccurate quantification due to peak overlap. Consider the following optimization strategies:
-
Mobile Phase Composition: Adjusting the organic modifier concentration in the mobile phase can alter the retention times and improve separation. For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention and may improve resolution.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help separate closely eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., C30 instead of C18) can provide different selectivity for fatty acids.
-
Temperature: Optimizing the column temperature can influence selectivity and peak shape.
Sensitivity and Baseline Issues
Question: I am experiencing low sensitivity for this compound, and the signal-to-noise ratio is poor. What can I do?
Answer:
Low sensitivity can be a significant hurdle, especially when quantifying low levels of this compound in biological matrices.
-
Sample Preparation: Optimize your sample extraction procedure to minimize sample loss and pre-concentrate the analyte. Solid-phase extraction (SPE) can be an effective technique for cleaning up samples and concentrating this compound.
-
Detector Settings: Ensure the detector parameters are optimized for this compound. For UV detection, select the wavelength of maximum absorbance. For mass spectrometry (MS), optimize ion source parameters and fragmentation for maximum signal intensity.
-
Mobile Phase Additives: For LC-MS, the addition of modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve the ionization efficiency of this compound.
Question: The baseline of my chromatogram is noisy or drifting. What are the common causes?
Answer:
A stable baseline is crucial for accurate integration and quantification.
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system. Inconsistent mixing of mobile phase components can also cause baseline drift.
-
Contamination: Contaminants in the mobile phase, system, or column can lead to a noisy baseline. Use high-purity solvents and flush the system regularly.
-
Detector Problems: A failing detector lamp (in UV detectors) or a contaminated ion source (in MS detectors) can cause baseline noise.
Matrix Effects in Biological Samples
Question: I suspect matrix effects are impacting my this compound quantification in plasma samples. How can I identify and mitigate this?
Answer:
Matrix effects, which are the alteration of analyte response by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. This can lead to either ion suppression or enhancement in LC-MS, resulting in inaccurate quantification.
-
Identification:
-
Post-column Infusion: This technique involves infusing a constant flow of this compound solution into the eluent from the column while injecting an extracted blank matrix sample. Dips or rises in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.
-
Post-extraction Spike: Compare the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatography to separate this compound from the matrix components causing the interference.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., ¹³C-labeled this compound) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help to compensate for matrix effects.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of analytical methods for this compound quantification, based on ICH guidelines.
Question: What are the key parameters to evaluate during method validation for this compound quantification?
Answer: According to ICH guidelines, the core validation parameters include:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.
-
Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
System Suitability: A test to ensure that the chromatographic system is adequate for the analysis to be performed.
Question: What are typical acceptance criteria for these validation parameters?
Answer: The acceptance criteria should be predefined in the validation protocol and justified based on the intended purpose of the method. The following table summarizes typical criteria:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | 80% - 120% recovery for low concentrations; 98% - 102% for assay in pure substance |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for LOQ; ≤ 2% for assay |
| LOD | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | Signal-to-Noise Ratio (S/N) of 10:1 |
| System Suitability | RSD of peak area and retention time for replicate injections ≤ 2% |
Question: How do I perform a system suitability test?
Answer: A system suitability test is performed by injecting a standard solution of this compound multiple times (typically 5 or 6 replicates) before running any samples. Key parameters to evaluate include:
-
Peak Area and Retention Time Precision: The relative standard deviation (RSD) should be within acceptable limits (e.g., ≤ 2%).
-
Tailing Factor: Should be close to 1 to ensure peak symmetry.
-
Theoretical Plates (Column Efficiency): A measure of the column's performance.
If the system suitability test fails, the system must be investigated and the issue resolved before proceeding with sample analysis.
Experimental Protocols
Protocol 1: Determination of Linearity
-
Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical response.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Create a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each calibration standard in triplicate.
-
Plot the mean response (e.g., peak area) against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
-
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99.
Protocol 2: Assessment of Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples with known concentrations of this compound at a minimum of three levels (low, medium, and high) across the linear range. For bioanalytical methods, this involves spiking a blank matrix.
-
Analyze a minimum of three replicates at each concentration level.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criterion: The mean percent recovery should be within a predefined range, for example, 85-115% for bioanalytical samples.
Visualizations
Caption: Workflow for Analytical Method Validation.
dealing with co-eluting peaks in Osbond acid chromatography
Welcome to the technical support center for Osbond acid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and other very long-chain fatty acids (VLCFAs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis challenging?
This compound, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 very long-chain fatty acid (VLCFA) with a 22-carbon chain. Its analysis can be challenging due to its low volatility, potential for co-elution with structurally similar fatty acids (isomers), and the need for derivatization to achieve good chromatographic performance, typically in gas chromatography (GC).
Q2: What is the most common analytical technique for this compound analysis?
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for the analysis of this compound and other fatty acids. To improve volatility and chromatographic peak shape, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to GC analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is also a viable, albeit less common, alternative.
Q3: Why is derivatization necessary for the GC analysis of this compound?
Direct analysis of free fatty acids like this compound by GC is difficult due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and inaccurate quantification. Derivatization, most commonly through esterification to form FAMEs, converts the polar carboxyl group into a less polar and more volatile ester, making the analyte more suitable for GC analysis.
Q4: My chromatogram shows co-eluting or overlapping peaks where this compound is expected. How can I improve the resolution?
Co-elution is a common issue in the analysis of complex fatty acid mixtures. To improve the resolution of this compound from other co-eluting peaks, you can systematically adjust several chromatographic parameters. The key factors affecting resolution are selectivity, efficiency, and the retention factor.
Troubleshooting Guide: Dealing with Co-eluting Peaks
Co-eluting peaks in this compound chromatography can lead to inaccurate identification and quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.
Step 1: Identify the Source of Co-elution
The first step is to confirm that you are indeed observing co-elution. A shoulder on a peak is a strong indicator of a co-eluting compound. If you are using a mass spectrometer, examining the mass spectra across the peak can reveal the presence of multiple components.
Step 2: Systematic Troubleshooting Workflow
The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . By systematically optimizing these parameters, you can resolve co-eluting peaks.
Caption: A logical workflow
improving the stability of Osbond acid standards
Welcome to the technical support center for Osbond acid standards. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound standards and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a C22 omega-6 polyunsaturated fatty acid (PUFA).[1] Like other PUFAs, its multiple double bonds make it susceptible to oxidation, which can lead to degradation and the formation of artifacts, compromising the accuracy of experimental results.[2]
Q2: What are the primary factors that contribute to the degradation of this compound standards?
The main factors leading to the degradation of this compound standards are:
-
Oxidation: Exposure to atmospheric oxygen is the primary cause of degradation. This process is accelerated by light, heat, and the presence of metal ions.
-
Improper Storage: Storing standards at inappropriate temperatures or in unsuitable containers can hasten degradation.
-
Solvent Choice: The solvent used to dissolve the standard can impact its stability.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can introduce moisture and oxygen, promoting degradation.
Q3: What are the recommended storage conditions for this compound standards?
To ensure long-term stability, this compound standards should be stored under the following conditions:
-
Temperature: Store at -20°C or lower. For long-term storage, -80°C is preferable.[3]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and ensure an airtight seal.
-
Form: If purchased as a powder, it is recommended to dissolve it in a suitable organic solvent immediately upon receipt, as unsaturated fatty acids are not stable in powdered form.
Q4: What is the recommended solvent for preparing this compound standard solutions?
A common solvent for this compound is ethanol (B145695).[4] When preparing stock solutions, it is advisable to use a high-purity, degassed solvent.
Q5: Should I add an antioxidant to my this compound standard solution?
Yes, adding an antioxidant is a common practice to inhibit oxidation. 2,6-di-tert-butyl-4-methylphenol (BHT) is a frequently used antioxidant for this purpose.[5] A typical concentration is a 1:250 ratio of BHT to lipid.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected concentration of this compound in prepared standards.
-
Possible Cause 1: Degradation during preparation.
-
Solution: Prepare standard solutions under an inert atmosphere (e.g., in a glove box or using a nitrogen stream). Use cold, degassed solvents.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use glass volumetric flasks and pipettes for all dilutions and transfers. Avoid the use of plastic containers or pipette tips with organic solvents.
-
-
Possible Cause 3: Inaccurate initial weighing of the standard.
-
Solution: Use a calibrated analytical balance and ensure the standard has equilibrated to room temperature before weighing to avoid condensation.
-
Issue 2: Appearance of unknown peaks in chromatograms (Ghost Peaks).
-
Possible Cause 1: Contamination from the analytical system.
-
Possible Cause 2: Degradation products of this compound.
-
Solution: This indicates significant degradation of your standard. Prepare a fresh standard solution following the recommended handling and storage procedures. One of the major degradation products of omega-6 fatty acids is 4-hydroxynonenal (B163490) (4-HNE).[4]
-
-
Possible Cause 3: Contamination from sample preparation.
-
Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents for extraction and dilution.
-
Issue 3: Peak tailing in Gas Chromatography (GC) analysis.
-
Possible Cause 1: Active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid methyl ester (FAME) analysis. Peak tailing can occur if the inlet temperature is too low for complete vaporization or too high, causing thermal degradation.[8]
-
-
Possible Cause 2: Incomplete derivatization to FAMEs.
-
Solution: Optimize the derivatization procedure to ensure complete conversion of the fatty acid to its methyl ester. Residual free fatty acids can interact with active sites and cause tailing.
-
-
Possible Cause 3: Column overload.
-
Solution: Inject a smaller amount of the sample or dilute the sample further.[8]
-
Data Presentation
Table 1: Stability of Polyunsaturated Fatty Acids (DHA and EPA) in Nanoliposomes under Different Storage Temperatures.
This data, from a study on DHA and EPA, can serve as a proxy for the expected stability of this compound, another polyunsaturated fatty acid.
| Storage Temperature | Encapsulation Efficiency of DHA after 90 days | Encapsulation Efficiency of EPA after 90 days |
| 4°C | 89.1% ± 0.6% | 81.9% ± 1.4% |
| 30°C | Decreased | Decreased |
| 40°C | Significantly Decreased | Significantly Decreased |
| (Data adapted from a study on the physical stability of DHA and EPA encapsulated in nanoliposomes containing α-tocopherol. The study noted that the formulation was stable for 90 days when kept at 4°C.)[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Standard Stock Solution
Materials:
-
This compound standard
-
High-purity ethanol (degassed)
-
2,6-di-tert-butyl-4-methylphenol (BHT)
-
Glass volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Glass syringes or calibrated glass pipettes
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
Procedure:
-
Allow the sealed vial of this compound standard to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound accurately using an analytical balance.
-
Dissolve the weighed this compound in a small volume of ethanol in a glass volumetric flask.
-
Add BHT solution (prepared in ethanol) to achieve a final BHT-to-Osbond acid ratio of 1:250 (w/w).
-
Bring the solution to the final volume with degassed ethanol.
-
Mix the solution thoroughly.
-
Flush the headspace of the volumetric flask with an inert gas before sealing with a Teflon-lined cap.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study of this compound Standard
Objective: To evaluate the stability of an this compound standard under accelerated degradation conditions.
Materials:
-
Prepared this compound standard solution
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (for acid and base hydrolysis)
-
Heat source (e.g., oven or water bath)
-
UV light source
-
Analytical method for this compound quantification (e.g., GC-FID after derivatization, or LC-MS)
Procedure:
-
Control Sample: Analyze the initial, undegraded this compound standard solution to establish the baseline concentration.
-
Oxidative Degradation:
-
Treat the standard solution with a low concentration of H₂O₂ (e.g., 3%).
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample at different time points to monitor the degradation.
-
-
Acid Hydrolysis:
-
Add HCl to the standard solution to achieve a final concentration of e.g., 0.1 M.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Add NaOH to the standard solution to achieve a final concentration of e.g., 0.1 M.
-
Incubate at room temperature.
-
Neutralize the sample before analysis.
-
-
Thermal Degradation:
-
Incubate the standard solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze at different time points.
-
-
Photodegradation:
-
Expose the standard solution to UV light (e.g., 254 nm) at room temperature.
-
Analyze at different time points.
-
-
Analysis: Quantify the remaining this compound in each stressed sample using a validated analytical method and compare it to the control sample. Identify any major degradation products if possible.
Mandatory Visualization
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 3. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
optimization of lipid extraction for polar and nonpolar lipids
Welcome to the Technical Support Center for lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective extraction of polar and nonpolar lipids from various biological samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during lipid extraction in a question-and-answer format.
Issue 1: Low Recovery of Lipids
Question: My final lipid extract yield is consistently low. What are the possible reasons and how can I improve it?
Answer: Low lipid recovery is a frequent challenge and can be attributed to several factors:
-
Incomplete Sample Lysis and Homogenization: Lipids are often sequestered within complex cellular structures. If the initial disruption of cells or tissues is inadequate, lipids will not be accessible to the extraction solvents.
-
Troubleshooting:
-
For tissues, ensure thorough homogenization using a mechanical homogenizer. For tough tissues, consider cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) or bead beating.
-
For cells, ensure complete lysis using sonication or appropriate lysis buffers. Optimize sonication parameters such as power, duration, and pulse for your specific cell type.
-
-
-
Incorrect Solvent System or Ratios: The choice of solvents and their volumetric ratios are critical for efficiently extracting lipids of different polarities. A solvent system optimized for nonpolar lipids might poorly recover polar lipids, and vice-versa.
-
Troubleshooting:
-
Ensure the solvent ratios for your chosen method (e.g., Folch, Bligh-Dyer, Matyash) are accurate.
-
For a broad range of lipids, a mixture of polar and nonpolar solvents is generally required. For instance, the methanol (B129727) in the Folch and Bligh-Dyer methods helps to disrupt lipid-protein complexes, while chloroform (B151607) solubilizes the lipids.
-
-
-
Inadequate Phase Separation: In biphasic extraction methods like Folch or Bligh-Dyer, a clean separation between the organic (lipid-containing) and aqueous phases is essential. Contamination of the organic phase with the aqueous phase, or vice-versa, can lead to loss of lipids.
-
Troubleshooting:
-
Centrifuge the sample for a sufficient time and at an appropriate speed to achieve a clear separation of the two phases.
-
When collecting the lipid-containing layer (typically the lower chloroform phase in the Folch and Bligh-Dyer methods), carefully avoid aspirating the interface or the aqueous layer.
-
-
-
Insufficient Solvent-to-Sample Ratio: Using too little solvent for the amount of sample can lead to incomplete extraction.
-
Troubleshooting:
-
For human plasma, a sample-to-solvent ratio of 1:20 (v/v) is often optimal for methods like Folch and Bligh-Dyer.
-
For high-lipid tissues (>2% lipid), the Folch method, which uses a higher solvent-to-sample ratio (20:1), generally yields significantly higher lipid recovery compared to the Bligh and Dyer method (4:1).
-
-
Issue 2: Formation of a Precipitate or Emulsion
Question: After adding all the solvents and water, I'm observing a cloudy interface or a persistent emulsion instead of a clean phase separation. What should I do?
Answer: The formation of an emulsion or a precipitate at the interface is a common issue, often caused by the presence of certain biomolecules that act as surfactants.
-
Causes:
-
High concentrations of amphipathic lipids like lysophospholipids or free fatty acids.
-
Presence of detergents from the sample preparation steps.
-
Insufficient centrifugation to compact the precipitated proteins at the interface.
-
-
Troubleshooting:
-
Centrifugation: Increase the centrifugation time or speed to help break the emulsion and pellet the precipitate.
-
Salting Out: Add a small amount of a salt solution (e.g., 0.9% NaCl) to the mixture. This increases the polarity of the aqueous phase and can help force the separation.
-
Filtration: For some samples, filtering the mixture through a glass wool plug can help to break up the emulsion.
-
Issue 3: Lipid Degradation During Extraction
Question: I'm concerned about the integrity of my lipids, especially unsaturated ones, during the extraction process. How can I prevent degradation?
Answer: Lipid degradation, primarily through oxidation and enzymatic activity, is a significant concern that can compromise the accuracy of your results.
-
Prevention Strategies:
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.
-
Use Antioxidants: Add an antioxidant like butylated
-
reducing background noise in mass spectrometry of Osbond acid
Technical Support Center: Osbond Acid Analysis
Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and improve the quality of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the single most important step I can take to reduce background noise?
A1: The most critical step is to use high-purity, LC-MS grade solvents (such as water, methanol, and acetonitrile) and additives (like formic acid or ammonium (B1175870) acetate) for your mobile phases and sample preparation. Using lower-grade solvents, such as HPLC-grade, can introduce significant chemical impurities that contribute to high background noise, especially in the low-mass range.
Q2: Why has the background noise in my system suddenly increased overnight?
A2: A sudden increase in background noise can often be attributed to a recent change in the system. Common causes include a contaminated solvent bottle, a newly introduced batch of mobile phase additive, a dirty ion source, or a contaminated sample vial or cap. It is also possible that the column has become fouled or that there is a buildup of salts from mobile phase buffers.
Q3: Can my sample preparation method contribute to high background noise?
A3: Absolutely. Complex sample matrices, such as plasma or tissue extracts, contain many endogenous compounds that can cause ion suppression or contribute to chemical noise. An inadequate sample cleanup procedure can fail to remove these interfering substances, leading to a high background signal. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to clean up complex samples.
Q4: How do mobile phase additives like formic acid or ammonium acetate (B1210297) affect background noise?
A4: Mobile phase additives are crucial for good chromatography and efficient ionization, but they can also be a source of noise. They can form clusters with solvent molecules, contributing to the background ion signal. It is essential to use LC-MS grade additives and to carefully consider their concentration, as higher concentrations can increase background. Comparing additives from different sources can also be beneficial, as purity can vary.
Q5: What is the difference between chemical noise and electronic noise?
A5: Electronic noise refers to the random fluctuations in a signal inherent to the detector and electronic components of the mass spectrometer. Chemical noise, which is often the limiting factor in LC-MS, consists of real signals from ions other than your analyte of interest. These can come from solvents, the sample matrix, tubing, or system contaminants.
Troubleshooting Guides
Problem 1: My blank runs (mobile phase injection without sample) show a high, noisy baseline.
-
Potential Cause 1: Contaminated Mobile Phase. The solvents or additives used to prepare the mobile phase may be of insufficient purity or have become contaminated.
-
Solution: Prepare fresh mobile phase using brand new, unopened LC-MS grade solvents and additives. Ensure all glassware used for preparation is meticulously cleaned. Avoid "topping off" solvent bottles, as this can concentrate contaminants.
-
-
Potential Cause 2: Contamination within the LC System. Plasticizers, detergents, or other compounds can leach from tubing, fittings, or solvent filters over time.
-
Solution: Flush the entire LC system with a strong, appropriate solvent mixture (e.g., isopropanol/water). If the problem persists, systematically replace components like solvent frits and tubing.
-
-
Potential Cause 3: Column Bleed. The stationary phase of the HPLC column may be degrading and eluting, which is common with older columns or when operating outside of the recommended pH or temperature range.
-
Solution: Disconnect the column and run the mobile phase directly into the mass spectrometer. If the noise decreases significantly, the column is the likely source. Replace the column and ensure it is operated within its specified limits.
-
Problem 2: My baseline is clean on blank runs, but becomes very noisy when I inject my prepared this compound sample.
-
Potential Cause 1: Matrix Effects. Components from the sample matrix (e.g., salts, lipids, proteins) are co-eluting with your analyte and interfering with ionization or are being detected as noise.
-
Solution: Improve your sample preparation protocol. Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) to specifically isolate this compound and remove interfering matrix components.
-
-
Potential Cause 2: Contamination from Sample Handling. The sample may have been contaminated during collection, storage, or preparation from vials, pipette tips, or solvents used for dilution.
-
Solution: Analyze a "process blank," which is a sample containing only the extraction and dilution solvents that has been through the entire sample preparation procedure. If this blank is noisy, it indicates contamination in your preparation workflow. Use high-quality polypropylene (B1209903) vials and consumables.
-
Problem 3: The signal-to-noise (S/N) ratio for my this compound peak is poor, even with a relatively clean baseline.
-
Potential Cause 1: Suboptimal Ion Source Parameters. The settings for the ion source, such as gas flows, temperatures, and voltages, may not be optimized for this compound, leading to inefficient ionization and/or transmission of ions.
-
Solution: Perform a systematic optimization of the ion source parameters. Infuse a standard solution of this compound and adjust parameters like nebulizer gas flow, drying gas flow and temperature, and capillary voltage to maximize the signal for your specific analyte.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH. For an acidic compound like this compound, analysis in negative ion mode is common. The mobile phase pH should be adjusted to facilitate deprotonation and improve signal intensity.
-
Solution: Ensure the mobile phase pH is approximately 2 units above the pKa of this compound to keep it in its ionized form. A small amount of a basic modifier like ammonium hydroxide (B78521) may be tested, but always use volatile, MS-compatible reagents.
-
Data Presentation: Impact of Key Parameters on Background Noise
The following table summarizes the expected impact of various experimental parameters and choices on the background noise and signal-to-noise (S/N) ratio in your mass spectrometry analysis.
| Parameter / Variable | Low-Noise Condition | High-Noise Condition | Impact on S/N Ratio | Reference |
| Solvent Purity | LC-MS Grade | HPLC Grade or lower | High | |
| Sample Preparation | Solid-Phase Extraction (SPE) | "Dilute and Shoot" | High | |
| Ion Source Cleaning | Cleaned Regularly | Dirty / Contaminated | High | |
| Mobile Phase Additives | LC-MS Grade, Low Concentration | Technical Grade, High Concentration | Medium | |
| Cone Gas Flow | Optimized (e.g., 500 L/hr) | Too Low (e.g., 150 L/hr) | Medium | |
| Column Condition | New, Properly Conditioned | Old, Fouled, Bleeding | High |
Experimental Protocols
Protocol 1: High-Purity Mobile Phase Preparation
-
Glassware Preparation: Thoroughly wash all glass bottles and
Technical Support Center: Enhancing Ionization Efficiency of Osbond Acid in ESI-MS
Welcome to the technical support center for the analysis of Osbond acid by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the ionization efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal for this compound in my ESI-MS analysis?
A1: Low signal intensity for this compound is a common challenge. As a very long-chain polyunsaturated fatty acid (C22H34O2), its ionization efficiency can be influenced by several factors. In its underivatized form, the carboxylic acid group can be difficult to ionize, especially in the negative ion mode if the mobile phase is acidic, which is often required for good chromatographic separation. Furthermore, its high hydrophobicity can affect its desolvation and transfer into the gas phase.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: For acidic molecules like this compound, negative ion mode ESI is the conventional choice, aiming to detect the deprotonated molecule [M-H]⁻. However, the acidic mobile phases often used in reversed-phase chromatography can suppress this deprotonation, leading to poor sensitivity. While less common for acids, positive ion mode can be explored, especially if adduct formation (e.g., [M+Na]⁺ or [M+NH₄]⁺) can be promoted. The optimal mode should be determined empirically for your specific experimental conditions.
Q3: How do mobile phase additives affect the ionization of this compound?
A3: Mobile phase additives play a crucial role in modulating the ionization of this compound.
-
In negative ion mode , weak acids like acetic acid at low concentrations can sometimes improve signal by creating a favorable surface chemistry in the ESI droplet, though higher concentrations will suppress ionization. Bases like ammonium (B1175870) hydroxide (B78521) can be added post-column to increase the pH and promote deprotonation, but their direct addition to the mobile phase can negatively impact chromatography.
-
In positive ion mode , additives like ammonium formate (B1220265) or ammonium acetate (B1210297) can provide ammonium ions for adduct formation ([M+NH₄]⁺). The presence of sodium or potassium salts, even as impurities, can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts, which can sometimes provide a better signal than the protonated molecule.
Q4: Can I improve the signal by optimizing the ESI source parameters?
A4: Absolutely. Optimizing ESI source parameters is critical for maximizing the signal of weakly ionizing compounds like this compound. Key parameters to tune include:
-
Capillary Voltage: This should be optimized to ensure efficient ionization without causing in-source fragmentation.
-
Nebulizer Gas Pressure: This affects the size of the droplets formed. Higher pressure generally leads to smaller droplets and more efficient desolvation.
-
Drying Gas Flow and Temperature: These parameters are crucial for solvent evaporation. Higher temperatures and flow rates can enhance desolvation, but excessive heat may cause thermal degradation of the polyunsaturated this compound.
Q5: Is chemical derivatization a good strategy for enhancing this compound's signal?
A5: Yes, chemical derivatization is a highly effective strategy, particularly if you are struggling to achieve adequate sensitivity with the underivatized molecule. Derivatizing the carboxylic acid group can improve ionization efficiency, especially in the positive ion mode. This approach can also improve chromatographic retention and resolution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the ESI-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in Negative Ion Mode | Acidic Mobile Phase: The acidic conditions required for chromatography are suppressing the deprotonation of this compound's carboxylic group. | - Post-column addition of a weak base: Introduce a solution of a volatile base (e.g., 0.1% ammonium hydroxide) into the flow stream after the analytical column and before the ESI source to raise the pH. - Optimize mobile phase pH: If compatible with your chromatography, try a slightly higher pH mobile phase. - Switch to positive ion mode: Explore the formation of adducts in positive ion mode. |
| Inefficient Desolvation: Due to the long hydrocarbon chain, the molecule may not be desolvating efficiently in the ESI source. | - Optimize drying gas temperature and flow rate: Gradually increase these parameters while monitoring the signal for improvement. Be cautious of potential thermal degradation. - Optimize nebulizer pressure: Adjust the nebulizer pressure to achieve a fine, stable spray. | |
| Poor Signal in Positive Ion Mode | Lack of Protons or Adduct-Forming Cations: The mobile phase may not be conducive to protonation or adduct formation. | - Add a volatile salt: Introduce a low concentration of ammonium formate or ammonium acetate (e.g., 1-5 mM) to the mobile phase to promote the formation of [M+NH₄]⁺ adducts. - Check for sodium/potassium adducts: If you observe [M+Na]⁺ or [M+K]⁺, consider whether these provide a more stable and intense signal. If these adducts are inconsistent, ensure high-purity solvents and additives to minimize their random formation. |
| Unstable or Fluctuating Signal | Suboptimal Source Parameters: The ESI source may not be properly tuned for this compound. | - Systematic optimization of source parameters: Methodically adjust the capillary voltage, nebulizer pressure, drying gas flow, and temperature to find the optimal settings for a stable and intense signal. |
| Matrix Effects: Co-eluting compounds from the sample matrix may be suppressing the ionization of this compound. | - Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. - Optimize chromatography: Adjust the chromatographic gradient to better separate this compound from interfering compounds. | |
| In-source Fragmentation | Excessive Source Energy: High capillary voltage or desolvation temperature can cause the molecule to fragment within the ion source. | - Reduce capillary voltage: Lower the capillary voltage in small increments. - Reduce desolvation temperature: Lower the drying gas temperature to the minimum required for efficient desolvation. |
Quantitative Data Summary
The following table summarizes the expected qualitative effects of various parameters on the ionization efficiency of this compound, based on general principles for acidic and lipophilic compounds. The exact quantitative impact will be instrument and method-dependent and should be determined empirically.
| Parameter | Modification | Expected Impact on Signal Intensity (Negative Ion Mode) | Expected Impact on Signal Intensity (Positive Ion Mode) |
| Mobile Phase pH | Increase (post-column) | Significant Increase | Decrease (for [M+H]⁺) |
| Mobile Phase Additive | Add 0.1% Acetic Acid | Possible slight increase at low conc., decrease at high conc. | - |
| Add 1-5 mM Ammonium Acetate | Decrease | Increase (for [M+NH₄]⁺) | |
| Capillary Voltage | Optimize | Increase to an optimum, then decrease (due to fragmentation) | Increase to an optimum, then decrease (due to fragmentation) |
| Nebulizer Pressure | Optimize | Increase to an optimum | Increase to an optimum |
| Drying Gas Temperature | Optimize | Increase to an optimum, then decrease (due to degradation) | Increase to an optimum, then decrease (due to degradation) |
| Drying Gas Flow Rate | Optimize | Increase to an optimum | Increase to an optimum |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., ethanol, methanol).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Set
Technical Support Center: Refinement of Derivatization Protocols for Polyunsaturated Fatty Acids (PUFAs)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of polyunsaturated fatty acids (PUFAs) for analysis, typically by gas chromatography (GC).
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of PUFAs.
Issue 1: Incomplete Derivatization or Low Yield of Fatty Acid Methyl Esters (FAMEs)
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Moisture can hydrolyze derivatization reagents and the resulting esters. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. If samples are aqueous, they must be lyophilized or completely dried under a stream of nitrogen before derivatization. A water scavenger, like 2,2-dimethoxypropane, can be added to the reaction mixture. |
| Suboptimal Reaction Time or Temperature | Derivatization reactions are kinetic. If the reaction time is too short or the temperature is too low, the reaction may not go to completion. For BF3-methanol derivatization, a common starting point is heating at 60-100°C for 5-60 minutes. For silylation reagents like BSTFA, 60-80°C for 15-60 minutes is typical. It's crucial to optimize these parameters for your specific fatty acids. To determine the optimal time, analyze aliquots at different time points and plot the peak area against time. |
| Insufficient Reagent | A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion. For example, a 10x molar excess of BF3-methanol or BSTFA is a good starting point. |
| Degraded Reagent | Derivatization reagents can degrade over time, especially if not stored properly. Ensure reagents are fresh and stored under anhydrous conditions as recommended by the manufacturer. |
| Inefficient Derivatization of Certain Lipid Classes | Some methods are less effective for specific lipid classes. For instance, trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can result in poor derivatization of PUFAs, and potassium hydroxide (KOH) may not derivatize free fatty acids effectively. Acid-catalyzed methods like using methanolic HCl or a two-step method with NaOH and BF3 are generally more robust for a wider range of lipids, including free fatty acids, polar lipids, triacylglycerols, and cholesterol esters. |
| Sample Matrix Effects | Complex sample matrices can contain components that interfere with the derivatization reaction. If this is suspected, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary before derivatization. |
Issue 2: Peak Tailing in Gas Chromatography Analysis
Possible Causes and Solutions:
| Cause | Solution |
| Interaction of Free Carboxyl Groups with the GC Column | The primary reason for derivatization is to cap the polar carboxyl group of the fatty acid, which can interact with the stationary phase of the GC column, causing peak tailing. If you observe tailing, it's a strong indicator of incomplete derivatization. Refer to the troubleshooting steps for "Incomplete Derivatization." |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause polar compounds to adsorb, leading to peak tailing. Regularly replace the injector liner and septum. Silanizing the glassware can also help to mask active sites. |
| Column Degradation | Over time, the stationary phase of the GC column can degrade, exposing active sites. If the problem persists after troubleshooting other causes, consider conditioning or replacing the column. |
Issue 3: Presence of "Ghost Peaks" in Chromatograms
Possible Causes and Solutions:
| Cause | Solution |
| Carryover from Previous Injections | High molecular weight lipids from previous samples may not have fully eluted from the column and can appear as broad "ghost peaks" in subsequent runs. Extend the run time and/or increase the final oven temperature to ensure all components have eluted. |
| Contaminated Syringe | The syringe used for injection can be a source of carryover. Thoroughly clean the syringe with an appropriate solvent between injections. |
| Contaminated GC System | The injector port, liner, or the front end of the column can become contaminated. Replace the septum and injection port liner. If necessary, remove a small portion (e.g., 6-12 inches) from the head of the column. A system bake-out at a high temperature (within the column's limits) with adequate carrier gas flow can also help. |
Issue 4: Isomerization or Degradation of PUFAs
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | High temperatures and strongly acidic or basic conditions can potentially cause isomerization of the double bonds in PUFAs or lead to their degradation. |
| Oxidation | PUFAs are susceptible to oxidation. It is advisable to handle samples under an inert atmosphere (e.g., nitrogen or argon) and to use antioxidants like BHT (butylated hydroxytoluene) during sample preparation and storage. |
| Exposure to UV Light | Some derivatization procedures, particularly those involving photochemical reactions for double bond localization, utilize UV light. Outside of these specific protocols, it is good practice to protect PUFA samples from light to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for my PUFA analysis?
A1: The choice of reagent depends on the specific fatty acids and the lipid classes in your sample.
-
BF3-Methanol (Boron Trifluoride-Methanol): This is a widely used and effective reagent for preparing fatty acid methyl esters (FAMEs) from a variety of lipid classes. It is particularly effective for esterifying free fatty acids.
-
Methanolic HCl (Hydrochloric Acid in Methanol): This is another robust acid-catalyzed method that is suitable for a broad range of lipids, including free fatty acids, polar lipids, and cholesterol esters.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): These are silylating reagents that convert fatty acids to their trimethylsilyl (B98337) (TMS) esters. Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amino groups. However, TMS derivatives can be more moisture-sensitive than FAMEs.
Q2: How can I be sure my derivatization reaction is complete?
A2: To confirm complete derivatization, you can perform a time-course experiment. Analyze aliquots of your sample at different reaction times (e.g., 15, 30, 60, and 90 minutes) and plot the peak area of the resulting FAMEs against time. The reaction is complete when the peak area reaches a plateau. You should also check for the disappearance of the free fatty acid peak in your chromatogram.
Q3: Is it necessary to perform a lipid extraction before derivatization?
A3: While traditional methods involve a separate lipid extraction step, for the analysis of long-chain fatty acids (≥ 16 carbons), a direct, one-step derivatization may be sufficient and can save time and reduce sample loss. However, for complex matrices or when analyzing short and medium-chain fatty acids, a prior extraction is recommended.
Q4: How can I locate the position of double bonds in my PUFAs?
A4: Standard GC-MS of FAMEs does not typically provide information on the location of double bonds. Specialized derivatization techniques are required for this, such as:
-
DMOX (4,4-dimethyloxazoline) derivatives: The mass spectra of DMOX derivatives produce characteristic fragments that allow for the determination of double bond positions.
-
Paternò-Büchi reaction: This photochemical reaction can be used to derivatize double bonds, and subsequent mass spectrometric analysis reveals their location.
Q5: My silyl (B83357) ether derivatives seem to be unstable. What can I do?
A5: Silyl derivatives are susceptible to hydrolysis. It is critical to work under strictly anhydrous conditions. Ensure all solvents, reagents, and samples are free of moisture. It is also best to analyze silylated samples as soon as possible after preparation, as they can degrade over time.
Experimental Protocols
Protocol 1: General Procedure for FAME Preparation using BF3-Methanol
This protocol is a general guideline and may need to be optimized for specific applications.
-
Sample Preparation: Place 1-25 mg of the lipid sample into a micro-reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution.
-
Reaction: Tightly cap the vessel and heat at 60-100°C for 5-10 minutes. The optimal time and temperature should be determined experimentally.
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. To ensure the sample is dry, you can pass the organic layer through a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: General Procedure for Silylation using BSTFA
This protocol provides a general method for preparing TMS esters of fatty acids.
-
Sample Preparation: Weigh 1-5 mg of the fatty acid sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating reagent such as BSTFA containing 1% TMCS (trimethylchlorosilane) as a catalyst. A solvent like pyridine (B92270) or acetonitrile (B52724) can be used if the sample is not readily soluble in the reagent.
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes. Optimization of time and temperature may be
Validation & Comparative
A Comparative Analysis of Osbond Acid and Eicosapentaenoic Acid (EPA) in Inflammatory Models
A comprehensive review of the current experimental evidence on the anti-inflammatory properties of the omega-6 fatty acid, Osbond acid, and the omega-3 fatty acid, eicosapentaenoic acid (EPA), reveals distinct and sometimes contrasting roles in modulating inflammatory responses. While EPA is a well-established anti-inflammatory agent, recent studies suggest that this compound and its metabolites may also possess significant inflammation-resolving capabilities, challenging the conventional view of omega-6 fatty acids as solely pro-inflammatory.
This guide provides a detailed comparison of this compound and EPA in various inflammatory models, presenting quantitative data, experimental protocols, and key signaling pathways to inform researchers, scientists, and drug development professionals.
Introduction to this compound and Eicosapentaenoic Acid (EPA)
This compound, also known as docosapentaenoic acid (DPA n-6), is a 22-carbon long-chain omega-6 polyunsaturated fatty acid. It is a metabolic derivative of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1] In contrast, eicosapentaenoic acid (EPA) is a 20-carbon omega-3 polyunsaturated fatty acid, renowned for its potent anti-inflammatory properties. EPA competes with arachidonic acid for the same metabolic enzymes, leading to the production of less inflammatory eicosanoids.[2] Furthermore, EPA is a precursor to specialized pro-resolving mediators (SPMs), including resolvins, which actively promote the resolution of inflammation.
Comparative Efficacy in Inflammatory Models: A Data-Driven Overview
The anti-inflammatory effects of EPA are well-documented across a wide range of in vitro and in vivo models. In contrast, research on the specific effects of this compound is more recent and less extensive. However, emerging evidence suggests that this compound and its derivatives can exert potent anti-inflammatory and pro-resolving actions, particularly in the context of neuroinflammation and intestinal inflammation.
Neuroinflammation Models
In a study utilizing a humanized APOE-based mouse model of Alzheimer's disease, dietary supplementation with linoleic acid, which is metabolized to this compound (DPAn-6), led to a significant reduction in the pro-inflammatory cytokines IL-1β and IL-6, as well as COX-2 gene expression in the brain.[3][4] Direct administration of this compound in aged mice with advanced Alzheimer's pathology also reduced microgliosis and the expression of inflammatory and caspase markers.[5][6]
| Inflammatory Marker | Treatment | Model | Key Findings | Reference |
| IL-1β | Dietary Linoleic Acid (precursor to this compound) | Adult Alzheimer's Disease Model Mice (E3FAD) | Significant reduction in brain IL-1β levels (p < 0.0001). | [6] |
| IL-6 | Dietary Linoleic Acid (precursor to this compound) | Adult Alzheimer's Disease Model Mice (E3FAD) | Significant reduction in brain IL-6 levels (p < 0.0001). | [6] |
| COX-2 mRNA | This compound (DPAn-6) | Amyloid-beta42 oligomer-challenged BV2 microglial cells | Direct reduction in COX-2 mRNA expression. | [5] |
| Microgliosis | This compound (DPAn-6) | Aged Alzheimer's Disease Model Mice (E4FAD) | Significant reduction in the number of hypertrophied microglia (p < 0.05). | [6] |
Gastrointestinal Inflammation Models
A study investigating experimental colitis in mice demonstrated that metabolites of this compound, specifically 17-hydroxy-docosapentaenoic acid (17-HDPAn-6) and 10,17-dihydroxy-docosapentaenoic acid (10,17-HDPAn-6), possess inflammation-dampening and resolution-promoting effects. Intraperitoneal treatment with these metabolites significantly alleviated the severity of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, as evidenced by reduced body weight loss, improved colon epithelial damage, and decreased macrophage infiltration.
| Parameter | Treatment | Model | Key Findings | Reference |
| Body Weight Loss | 17-HDPAn-6 and 10,17-HDPAn-6 | DSS-induced colitis in mice | Significant improvement in body weight loss. | |
| Colon Epithelial Damage | 17-HDPAn-6 and 10,17-HDPAn-6 | DSS-induced colitis in mice | Significant reduction in colon epithelial damage. | |
| Macrophage Infiltration | 17-HDPAn-6 and 10,17-HDPAn-6 | DSS-induced colitis in mice | Significant decrease in macrophage infiltration. |
General Inflammatory Responses
EPA has been shown to exert a broad range of anti-inflammatory effects in various cell types and models. For instance, in vitro studies with macrophages have demonstrated that EPA can significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Furthermore, EPA can inhibit the activation of the critical pro-inflammatory transcription factor, NF-κB.[8][9]
| Inflammatory Marker | Treatment | Model | Key Findings | Reference |
| TNF-α, IL-6, IL-1β | EPA | In vitro macrophage cultures | Significant reduction in cytokine secretion. | [7] |
| NF-κB Activation | EPA | Caco-2 enterocytes | Decreased NF-κB activation compared to arachidonic acid. | [8] |
| Prostaglandin E2 (PGE2) Synthesis | EPA | Not specified | Competitively inhibits COX-2, leading to reduced PGE2 synthesis. | [10] |
| Leukotriene B4 (LTB4) Production | EPA | Human neutrophils | Decreased LTB4 production. | [11] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and EPA are mediated through distinct and overlapping signaling pathways.
This compound Signaling
The precise signaling pathways modulated by this compound are still under investigation. However, the available evidence points towards a role in promoting the resolution of inflammation. Its metabolites, 17-HDPAn-6 and 10,17-HDPAn-6, have been shown to increase macrophage phagocytosis and promote their polarization towards an anti-inflammatory M2 phenotype. This is associated with decreased gene expression of pro-inflammatory mediators like TNF-α and inducible nitric oxide synthase (iNOS).
Figure 1: Proposed signaling pathway for the anti-inflammatory and pro-resolving effects of this compound metabolites.
Eicosapentaenoic Acid (EPA) Signaling
EPA's anti-inflammatory mechanisms are multifaceted. It competitively inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory eicosanoids from arachidonic acid.[2] Furthermore, EPA can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. EPA is also a precursor for the synthesis of E-series resolvins, which are potent pro-resolving mediators.
Figure 2: Key anti-inflammatory signaling pathways modulated by EPA.
Experimental Protocols
Neuroinflammation Model (this compound)
-
Animal Model: Aged (11-14 months old) humanized APOE4-transgenic 5XFAD (E4FAD) mice, which exhibit advanced Alzheimer's disease pathology.[5]
-
Treatment: this compound (DPAn-6) was administered by oral gavage for three weeks.[5]
-
Analysis:
-
Immunohistochemistry: Brain sections were stained for the microglial marker Iba1 to assess microgliosis.[6]
-
RNA Sequencing: Gene expression analysis was performed on brain tissue to quantify the mRNA levels of inflammatory markers, microglial markers, and caspases.[5]
-
ELISA: Protein levels of cytokines such as IL-1β and IL-6 were measured in brain homogenates.[4]
-
In vitro validation: Amyloid-beta42 oligomer-challenged BV2 microglial cells were treated with this compound to assess the direct effect on COX-2 mRNA expression.[5]
-
References
- 1. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 4. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonic Acid but not Eicosapentaenoic Acid (EPA) and Oleic Acid Activates NF-κB and Elevates ICAM-1 Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Modulation by Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) of Mesenteric Fat and Macrophages and T Cells in Adipose Tissue of Obese fa/fa Zucker Rats [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Eicosapentaenoic acid restores inflammation-induced changes in chondrocyte mechanics by suppressing the NF-κB p65/CD44 signaling pathway and attenuates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Osbond Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of four common analytical techniques for the quantification and characterization of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), a C22 polyunsaturated fatty acid. The cross-validation of analytical methods is a critical step in drug development and research, ensuring data accuracy, reliability, and consistency across different laboratories and techniques. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed under different conditions, such as in different laboratories, by different analysts, or using different equipment. It is a crucial component of method transfer and is often required by regulatory agencies to ensure the integrity of data submitted in support of new drug applications. The primary goal is to demonstrate the equivalency of analytical results, thereby ensuring data integrity and regulatory compliance.
The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control versus detailed structural elucidation). The following tables summarize the key performance characteristics of HPLC, GC-MS, LC-MS/MS, and NMR for the analysis of long-chain polyunsaturated fatty acids, which are applicable to this compound.
Table 1: Performance Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | qNMR |
| Principle | Separation based on polarity, UV detection | Separation of volatile derivatives by boiling point and mass-to-charge ratio | Separation by polarity, detection by mass-to-charge ratio of precursor and product ions | Quantification based on nuclear spin properties in a magnetic field |
| Derivatization | Often required for UV detection | Required (e.g., FAMEs) | Not always required, but can improve ionization | Not required |
| Sensitivity | Moderate (µg/mL) | High (pg to ng/mL) | Very High (pg/mL to fg/mL) | Low (mg/mL) |
| Selectivity | Moderate | High | Very High | High |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | < 5% | < 10% | < 15% | < 2% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 85-115% | 98-102% |
| Throughput | High | Moderate | High | Low |
| Cost | Low | Moderate | High | High |
| Strengths | Robust, cost-effective for routine analysis | Excellent for fatty acid profiling | High sensitivity and selectivity for complex matrices | Non-destructive, provides structural information |
| Limitations | Lower sensitivity and selectivity | Derivatization can introduce errors | Matrix effects can be a challenge | Lower sensitivity |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar long-chain polyunsaturated fatty acids and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of fatty acids. For UV detection, derivatization is often necessary to introduce a chromophore.
Sample Preparation and Derivatization:
-
Saponification: Hydrolyze the lipid sample with a methanolic solution of potassium hydroxide.
-
Extraction: Acidify the solution and extract the free fatty acids with an organic solvent like hexane.
-
Derivatization: React the extracted fatty acids with a derivatizing agent such as p-bromophenacyl bromide to form UV-active esters.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The following diagram outlines the experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acids. Derivatization to fatty acid methyl esters (FAMEs) is a standard procedure to increase volatility.
Sample Preparation (Transesterification):
-
Add a solution of boron trifluoride in methanol (B129727) to the lipid sample.
-
Heat the mixture to facilitate the conversion of fatty acids to their methyl esters.
-
Extract the FAMEs with hexane.
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
A Comparative Guide to the Metabolic Fate of Osbond Acid and Other Omega-6 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of Osbond acid (docosapentaenoic acid, DPA n-6) with other key omega-6 fatty acids, namely linoleic acid (LA) and arachidonic acid (AA). The information presented is collated from experimental data to offer an objective overview of their absorption, distribution, metabolism, and excretion.
Introduction to Omega-6 Fatty Acids
Omega-6 polyunsaturated fatty acids (PUFAs) are essential components of the human diet and play crucial roles in cellular structure and signaling. Linoleic acid is the parent fatty acid of this series, from which other long-chain omega-6 fatty acids, including arachidonic acid and this compound, are synthesized through a series of desaturation and elongation reactions.[1][2][3] Understanding the distinct metabolic pathways of these fatty acids is critical for research into their physiological and pathological roles.
Metabolic Pathways of Omega-6 Fatty Acids
The metabolic conversion of linoleic acid to longer-chain omega-6 fatty acids is a sequential process occurring primarily in the endoplasmic reticulum. This pathway is governed by a series of desaturase and elongase enzymes.
Caption: Metabolic pathway of omega-6 fatty acids.
Comparative Quantitative Data on Metabolic Fate
The following tables summarize available quantitative data on the metabolic fate of linoleic acid, arachidonic acid, and this compound. It is important to note that direct comparative studies for all parameters are limited, and data are compiled from various sources.
Table 1: Absorption and Bioavailability
| Fatty Acid | Typical Dietary Form | Absorption Efficiency | Factors Influencing Bioavailability |
| Linoleic Acid | Triglycerides | High | Dietary fat content, formulation (emulsification).[4] |
| Arachidonic Acid | Triglycerides, Phospholipids | High | Chemical form (re-esterified triglycerides > ethyl esters).[5] |
| This compound | Triglycerides (in some marine oils) | Data not readily available | Likely similar to other long-chain PUFAs. |
Table 2: Tissue Distribution and Incorporation (% of total fatty acids)
| Tissue | Linoleic Acid | Arachidonic Acid | This compound |
| Adipose Tissue | High | Moderate | Present, can be incorporated from diet.[6] |
| Liver | Moderate | High | Present, can be retroconverted to AA.[1] |
| Skeletal Muscle | Moderate | Moderate | Incorporated from diet, competes with DHA.[7] |
| Brain | Low | High | Present in low amounts.[6] |
| Platelets | Low | High | Reported to be present. |
| Erythrocytes | Moderate | High | Present.[7] |
Table 3: Metabolic Conversion and Products
| Fatty Acid | Primary Metabolic Pathway | Key Conversion Products | Conversion Efficiency |
| Linoleic Acid | Desaturation & Elongation | γ-Linolenic Acid, Arachidonic Acid | Low for conversion to Arachidonic Acid.[5] |
| Arachidonic Acid | Eicosanoid Synthesis, Elongation | Prostaglandins, Leukotrienes, Thromboxanes, Adrenic Acid | Varies depending on cell type and stimulus. |
| This compound | Retroconversion | Arachidonic Acid | Demonstrated in vivo in rats.[1] |
Table 4: Catabolism
| Fatty Acid | Primary Catabolic Pathway | Rate of Oxidation | Notes |
| Linoleic Acid | β-oxidation | Readily oxidized for energy. | Requires auxiliary enzymes for unsaturated bonds.[8] |
| Arachidonic Acid | β-oxidation | Slower than saturated fatty acids. | Also extensively metabolized to eicosanoids. |
| This compound | β-oxidation | Likely occurs, but specific rates are not well-documented. | As a C22 PUFA, it would undergo initial peroxisomal β-oxidation. |
Experimental Protocols
Investigating the metabolic fate of fatty acids typically involves tracer studies, where labeled fatty acids are administered and their distribution and conversion are monitored.
General Experimental Workflow for In Vivo Fatty Acid Metabolism Study
Caption: General workflow for an in vivo fatty acid metabolism study.
Detailed Methodologies
-
Tracer Administration: Stable isotope-labeled fatty acids (e.g., [U-¹³C]linoleic acid, [²H₈]arachidonic acid) are typically administered orally or intravenously.[9][10][11] The choice of label depends on the analytical method and the metabolic pathway of interest.
-
Sample Collection and Processing:
-
Blood: Serial blood samples are collected to determine the plasma kinetics of the tracer and its metabolites.[10]
-
Tissues: At the end of the study, tissues of interest are collected, flash-frozen, and stored for lipid analysis.[6][7]
-
Lipid Extraction: Total lipids are extracted from plasma and tissues using established methods like the Folch or Bligh-Dyer procedures.[12]
-
-
Lipid Analysis:
-
Separation: Lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13][14][15]
-
Fatty Acid Analysis: Fatty acids are transesterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the isotopic label and the fatty acid profile.[2][12]
-
Eicosanoid Profiling: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the various eicosanoids produced from arachidonic acid.[3][16]
-
-
Measurement of Enzyme Activity:
-
β-oxidation Measurement:
-
The rate of fatty acid oxidation can be determined in vitro by incubating isolated hepatocytes or mitochondria with a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) and measuring the production of ¹⁴CO₂ and acid-soluble metabolites.[19]
-
Summary of Metabolic Fates
The metabolic fates of linoleic acid, arachidonic acid, and this compound are interconnected yet distinct, leading to different physiological roles.
Caption: A summary of the primary metabolic fates.
Conclusion
Linoleic acid serves as the primary dietary precursor for the synthesis of other omega-6 fatty acids. Its metabolic fate is largely directed towards energy production or conversion to arachidonic acid. Arachidonic acid is a critical hub, being a major component of cell membranes and the primary substrate for the synthesis of a vast array of signaling molecules, the eicosanoids. This compound, a very-long-chain fatty acid, appears to be primarily incorporated into tissues or can be retro-converted to arachidonic acid, suggesting a role as a reservoir for this key eicosanoid precursor. Further quantitative studies directly comparing the metabolic kinetics of these three fatty acids are warranted to fully elucidate their distinct physiological roles.
References
- 1. The metabolism and distribution of docosapentaenoic acid (n-6) in rats and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Quantitative profiling of eicosanoids derived from n-6 and n-3 polyunsaturated fatty acids by twin derivatization strategy combined with LC-MS/MS in patients with type 2 diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial rearing with docosahexaenoic acid and n-6 docosapentaenoic acid alters rat tissue fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid and n-6 docosapentaenoic acid supplementation alter rat skeletal muscle fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Quantitative profiling of eicosanoids derived from n-6 and n-3 polyunsaturated fatty acids by twin derivatization strategy combined with LC-MS/MS in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study [frontiersin.org]
- 18. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
Safety Operating Guide
Proper Disposal Procedures for Osbond Acid
For inquiries, contact Environmental Health & Safety.
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid. It is classified as a very long-chain fatty acid, typically presenting as a solid. While it exhibits moderate acidity, proper handling and disposal are crucial to ensure personnel safety and environmental protection. This document provides the necessary procedures for the safe disposal of this compound waste generated during research and development activities.
Immediate Safety Protocols
Before handling this compound, ensure all appropriate Personal Protective Equipment (PPE) is worn. Good industrial hygiene should be followed.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat or apron.
In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash the affected area with soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Not a likely route of exposure at ambient temperatures. If product is heated and vapors are inhaled, move to fresh air and seek medical attention.
Waste Characterization and Segregation
Properly categorizing this compound waste is the first step in the disposal process. Waste must be segregated based on its concentration and the presence of other hazardous materials. Never mix this compound waste with incompatible chemicals, particularly strong oxidizing acids.
| Waste Stream ID | Description | Concentration Threshold | Recommended Container | Disposal Route |
| OA-AQ-DIL | Dilute Aqueous Solutions | < 1% (w/v) | Glass or Polyethylene | Neutralization & Drain Disposal |
| OA-AQ-CON | Concentrated Aqueous Solutions | ≥ 1% (w/v) | Glass or Polyethylene | Hazardous Waste Collection |
| OA-SOL-HAL | Halogenated Solvent Mixtures | Any | Labeled Halogenated Solvent Waste Container | Hazardous Waste Collection |
| OA-SOL-NON | Non-Halogenated Solvent Mixtures | Any | Labeled Non-Halogenated Solvent Waste Container | Hazardous Waste Collection |
| OA-SOLID | Contaminated Lab Debris (e.g., gloves, paper towels, vials) | Any | Labeled Solid Waste Bag/Container | Hazardous Waste Collection |
Disposal Procedures
On-Site Neutralization (For Dilute Aqueous Waste Only)
Dilute aqueous solutions of this compound (<1% w/v) that are free of other hazardous contaminants (e.g., heavy metals, toxic chemicals) may be neutralized for drain disposal.
Experimental Protocol for Neutralization:
-
Preparation: Perform the procedure in a fume hood while wearing all required PPE. Prepare a 5-10% solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Dilution: Further dilute the this compound waste by slowly adding it to a large volume of cold water (at least a 1:10 acid-to-water ratio).
-
Neutralization: While stirring gently, slowly add the prepared basic solution to the diluted acid waste. Use an ice bath to control the temperature, as the reaction may generate heat.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the base until the pH is stable within a neutral range (between 5.5 and 9.0).
-
Final Disposal: Once neutralized, the solution can be poured down the drain, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution).
Hazardous Waste Collection (All Other Waste Streams)
All other forms of this compound waste, including concentrated solutions, solvent mixtures, and contaminated solids, must be disposed of as hazardous chemical waste.
Procedure for Collection:
-
Container Selection: Use a compatible, leak-proof container with a tightly fitting cap. The original product container is often a suitable choice.
-
Labeling: Clearly label the waste container with a "Hazardous Waste" label. Specify the contents, including "this compound" and any other chemical constituents and their approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.
-
Pickup: Request a chemical waste pickup when the container is 3/4 full or within 150 days of the start of accumulation.
Spill Management
In the event of a spill:
-
Containment: Absorb the spill with a non-combustible material like dry earth, sand, or a universal absorbent pad.
-
Collection: Sweep or shovel the absorbed material into a designated container for hazardous waste disposal.
-
Cleaning: Clean the spill area thoroughly.
-
Reporting: Report the spill to the laboratory supervisor and Environmental Health & Safety.
Workflow and Decision Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Osbond Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of Osbond Acid.
This compound, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid. Due to its chemical nature as a combustible liquid and a carboxylic acid, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes. |
| Hand Protection | Nitrile laboratory gloves. | Prevents skin contact. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Recommended when handling outside of a fume hood or when aerosolization is possible. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. Flame-resistant lab coats are recommended when handling larger volumes.[1] |
Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound and to prevent hazardous situations.
Storage:
| Parameter | Specification | Rationale |
| Temperature | -20°C | Prevents degradation of the polyunsaturated fatty acid. |
| Container | Glass container with a Teflon closure. | Avoids leaching of impurities from plastic containers. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |
| Location | Flammable storage cabinet. | This compound is a combustible liquid.[2] |
| Incompatibilities | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions.[3] |
Handling Workflow:
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
